4-phenoxybenzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-92-3 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-phenoxybenzenesulfonyl chloride from Diphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-phenoxybenzenesulfonyl chloride, a valuable building block in medicinal chemistry and material science. The primary synthetic route involves the electrophilic aromatic substitution of diphenyl ether. This document details the underlying chemical principles, experimental procedures, and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules.[1] Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] These structural motifs are present in a wide array of biologically active compounds and specialty polymers. The synthesis of this compound is primarily achieved through the direct chlorosulfonation of diphenyl ether.
Reaction Overview and Mechanism
The synthesis of this compound from diphenyl ether is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The overall transformation can be conceptually divided into two main stages:
-
Sulfonation: Diphenyl ether reacts with a sulfonating agent, typically chlorosulfonic acid, to introduce a sulfonic acid group onto one of the aromatic rings, forming 4-phenoxybenzenesulfonic acid.
-
Chlorination: The intermediate sulfonic acid is then converted to the corresponding sulfonyl chloride. When chlorosulfonic acid is used as the reagent, this conversion often occurs in situ. The use of thionyl chloride can also facilitate this step.
The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, generated from chlorosulfonic acid. The phenoxy group of the diphenyl ether is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para relative to the ether linkage. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.
The general mechanism for the electrophilic aromatic sulfonation is as follows:
-
Generation of the electrophile (sulfur trioxide).
-
Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion).[2]
-
Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the sulfonic acid.[2]
-
Conversion of the sulfonic acid to the sulfonyl chloride.
Experimental Protocols
Disclaimer: This is an adapted procedure and should be performed with all necessary safety precautions in a well-ventilated fume hood.
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride (optional)
-
Dichloromethane (or other inert solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., hexane, cyclohexane, or a mixture of ethyl acetate and heptane)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
Step 1: Sulfonation and Chlorination
-
In a clean, dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place a solution of diphenyl ether in an inert solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-10 °C.
-
Slowly add chlorosulfonic acid (approximately 2-3 molar equivalents relative to diphenyl ether) dropwise from the dropping funnel while maintaining the internal temperature between 0 and 10 °C. Vigorous stirring is essential during the addition. The reaction is exothermic and will evolve hydrogen chloride gas.
-
If thionyl chloride is used, it can be added to the reaction mixture before the addition of chlorosulfonic acid. Patent literature suggests using a significant excess of thionyl chloride.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for a specified period (e.g., 1-2 hours) to ensure complete sulfonation.
-
To complete the conversion of the sulfonic acid to the sulfonyl chloride, the reaction mixture can then be allowed to warm to room temperature and stirred for several hours, or gently heated to reflux (approximately 40-70°C, depending on the solvent) until the evolution of HCl and SO₂ ceases.
Step 2: Work-up and Isolation
-
Cool the reaction mixture back down in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed with extreme caution as the quenching of excess chlorosulfonic acid is highly exothermic.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 3: Purification
-
The crude product, which may be a solid or a viscous oil, can be purified by recrystallization.
-
Common solvents for the recrystallization of aryl sulfonyl chlorides include non-polar solvents like hexane or cyclohexane, or solvent mixtures such as ethyl acetate/heptane.
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClO₃S | |
| Molecular Weight | 268.72 g/mol | |
| CAS Number | 1623-93-4 | |
| Appearance | White to off-white solid | |
| Melting Point | 41-44 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents |
Table 2: Summary of Reaction Conditions and Expected Outcome
| Parameter | Condition/Value | Notes |
| Reactants | Diphenyl ether, Chlorosulfonic acid | Thionyl chloride can be used as an additional reagent. |
| Molar Ratio | Diphenyl ether : Chlorosulfonic acid (1 : 2-3) | An excess of chlorosulfonic acid is typically used. |
| Solvent | Dichloromethane or other inert solvent | The reaction can sometimes be run neat. |
| Sulfonation Temp. | 0-10 °C | Control of temperature is crucial to minimize side reactions. |
| Chlorination Temp. | Room temperature to reflux | Depends on the specific procedure and reagents. |
| Reaction Time | Several hours | Monitoring by TLC or other methods is recommended. |
| Typical Yield | Not explicitly found in literature | Expected to be moderate to good. |
| Purification | Recrystallization | Hexane or ethyl acetate/heptane are suitable solvents. |
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group, typically strong absorbances around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Note: While specific spectral data for this compound was not found in the searched literature, the expected spectral features are based on the known values for similar aromatic sulfonyl chlorides.
Visualizations
Reaction Workflow
References
4-phenoxybenzenesulfonyl chloride chemical properties and reactivity
An In-depth Technical Guide to 4-Phenoxybenzenesulfonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an important bifunctional organic compound, classified as a sulfonylating agent.[1] Its utility in synthetic chemistry stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which is a potent electrophile that readily undergoes nucleophilic substitution reactions.[1] This reagent serves as a critical "building block," particularly in medicinal chemistry, for introducing the 4-phenoxybenzenesulfonyl moiety into target molecules.[1] This structural unit is present in various bioactive compounds and its incorporation can modulate a molecule's physicochemical properties, such as solubility and electronic characteristics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1][2][3] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1623-92-3 | [1][2][4][5][6] |
| Molecular Formula | C₁₂H₉ClO₃S | [4][5][6] |
| Molecular Weight | 268.72 g/mol | [1][5][6] |
| Appearance | White crystalline solid/powder | [2] |
| Melting Point | 41-44 °C | [2] |
| Boiling Point | 180 °C @ 5 mmHg | [2][4] |
| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [2] |
| InChI Key | QIZPONOMFWAPRR-UHFFFAOYSA-N | [1][4][6] |
| SMILES | ClS(=O)(=O)c1ccc(Oc2ccccc2)cc1 |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.
Caption: General reaction pathways of this compound with common nucleophiles.
Sulfonamide Formation
The reaction with primary or secondary amines is a cornerstone of its application, yielding sulfonamides.[1] This transformation is fundamental in medicinal chemistry for generating libraries of potential drug candidates.[1] The reaction typically proceeds rapidly in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride byproduct.
Mechanism: The reaction follows a nucleophilic acyl substitution-like pathway. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product.
Sulfonate Ester Formation
In a similar fashion, this compound reacts with alcohols to form sulfonate esters.[1] This reaction is often carried out in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.[7] The resulting sulfonate esters are excellent leaving groups, making them useful intermediates for subsequent nucleophilic substitution (Sₙ2) reactions.[8][9]
Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. Pyridine facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by neutralizing the HCl produced.[9][10] The stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken.[8][9]
Hydrolysis
Due to the high reactivity of the sulfonyl chloride group, the compound is readily hydrolyzed by water to the corresponding 4-phenoxybenzenesulfonic acid.[1] This reaction underscores the necessity of performing reactions under anhydrous conditions to maintain the integrity of the reagent.[1][3] The hydrolysis can be rapid, especially when compared to less reactive sulfonyl chlorides.[11]
Electrophilic Aromatic Substitution
While the primary reactivity is centered on the sulfonyl chloride group, the two aromatic rings can undergo electrophilic aromatic substitution.[1] The phenoxy group acts as an ortho-, para-directing activator, while the sulfonyl chloride group is a meta-directing deactivator.[1] The interplay between these groups dictates the regioselectivity of reactions like nitration or halogenation on the aromatic rings.[1]
Experimental Protocols
The following are representative protocols for the synthesis of sulfonamides and sulfonate esters using this compound, adapted from general procedures for sulfonyl chlorides.[8][12][13]
Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide (Sulfonamide Formation)
Caption: Experimental workflow for a typical sulfonamide synthesis.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 268.7 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 mmol, 107.2 mg).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) dropwise to the stirred solution over 10 minutes.[13]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the solution sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).[13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Synthesis of Phenyl 4-Phenoxybenzenesulfonate (Sulfonate Ester Formation)
Methodology:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve phenol (1.0 mmol, 94.1 mg) in anhydrous pyridine (5 mL).
-
Reagent Addition: Add this compound (1.1 mmol, 295.6 mg) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of phenol.
-
Workup: Pour the reaction mixture into ice-cold 2 M HCl (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with 2 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash chromatography on silica gel.[12]
Applications in Research and Development
This compound is a valuable reagent in several areas of chemical research and development.
-
Pharmaceutical Development: It is a key intermediate for synthesizing sulfonamide drugs, which are known for their antibacterial properties.[13][14]
-
Medicinal Chemistry: The compound is used to create diverse molecular libraries for high-throughput screening in drug discovery. The 4-phenoxybenzenesulfonyl group can act as a scaffold to which various functionalities can be attached.[1]
-
Covalent Inhibitors: The sulfonyl chloride can function as an electrophilic "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues (like cysteine) on a target protein, enabling potent inhibition and target identification.[1]
-
Agrochemicals: It is used in the formulation of herbicides and fungicides.[14]
-
Polymer Chemistry: The reagent finds use in the production of specialty polymers, where it can enhance thermal stability and chemical resistance.[14]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical that requires careful handling.
-
Hazards: Causes severe skin burns and serious eye damage.[3][4][5] Contact with water liberates toxic hydrogen chloride gas.[3][15] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[3][4] Use only in a well-ventilated area or under a chemical fume hood.[3][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.[3][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from water and incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][15] Store in a corrosives area.[3][15]
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 1623-92-3 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-phenoxybenzenesulfonyl chloride (CAS 1623-92-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phenoxybenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the development of therapeutic agents, particularly as an intermediate for matrix metalloproteinase (MMP) inhibitors.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] It is a versatile sulfonylating agent, enabling the introduction of the 4-phenoxybenzenesulfonyl moiety into various molecules.[3] Proper handling in a dry, well-ventilated area is crucial due to its corrosive nature and sensitivity to moisture.[1][2][4]
| Property | Value | Reference |
| CAS Number | 1623-92-3 | [3] |
| Molecular Formula | C₁₂H₉ClO₃S | [3] |
| Molecular Weight | 268.72 g/mol | [3] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 180 °C at 5 mmHg | [5] |
| Density | 1.366 g/cm³ (predicted) | [6] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Soluble in organic solvents, reacts with water. | [7] |
| InChI Key | QIZPONOMFWAPRR-UHFFFAOYSA-N | [1] |
| SMILES | ClS(=O)(=O)c1ccc(Oc2ccccc2)cc1 | [1] |
Spectroscopic Data
| Technique | Key Features | Reference |
| Infrared (IR) | Strong characteristic bands for S=O stretching around 1370 cm⁻¹ and 1180 cm⁻¹. | [7] |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.2 ppm. | [7] |
| ¹³C NMR | Carbons attached to the sulfonyl group appear in the range of δ 120–135 ppm. | [7] |
| Mass Spec (MS) | The molecular ion peak and characteristic fragmentation patterns can confirm the structure. | [7] |
Synthesis of this compound
The primary industrial and laboratory method for the preparation of this compound is the electrophilic aromatic substitution of diphenyl ether with chlorosulfonic acid.[7]
Experimental Protocol: Synthesis from Diphenyl Ether
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid in an ice bath.
-
Slowly add diphenyl ether to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
Chemical Reactivity and Applications
The high reactivity of the sulfonyl chloride functional group makes this compound a valuable reagent for introducing the 4-phenoxybenzenesulfonyl moiety.[7] Its primary applications are in the synthesis of sulfonamides and sulfonate esters.[7]
Sulfonamide Formation
This compound readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[7]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane
-
Pyridine or triethylamine
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Sulfonate Ester Formation
In a similar fashion, this compound reacts with alcohols in the presence of a base to yield sulfonate esters.[7]
Materials:
-
This compound
-
Alcohol
-
Anhydrous dichloromethane
-
Pyridine or triethylamine
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography or recrystallization.
Role in Drug Development: Matrix Metalloproteinase (MMP) Inhibitors
This compound is a crucial building block in the synthesis of matrix metalloproteinase (MMP) inhibitors.[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][9] Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][9]
Derivatives of this compound, such as certain pyrrolidine derivatives, have shown potent inhibitory activity against MMP-2 and MMP-9.[8] These inhibitors typically function by chelating the active site zinc ion of the MMP, thereby blocking its catalytic activity.[8] The 4-phenoxybenzenesulfonyl moiety plays a critical role in binding to the enzyme's active site, contributing to the inhibitor's potency and selectivity.
MMP-9 Signaling Pathway and Inhibition
The expression and activity of MMP-9 are regulated by complex signaling pathways initiated by various extracellular stimuli, such as growth factors and pro-inflammatory cytokines.[1] These stimuli activate downstream signaling cascades, leading to the transcription and translation of the MMP-9 gene.[1] Inhibitors derived from this compound can block the enzymatic activity of secreted MMP-9, thereby preventing the degradation of the ECM and mitigating the pathological consequences.
MMP-2 Activation and Inhibition
MMP-2 is often activated at the cell surface by membrane-type MMPs (MT-MMPs).[10][11] Once activated, MMP-2 contributes to ECM degradation. Inhibitors based on the 4-phenoxybenzenesulfonyl scaffold can similarly target the active site of MMP-2, preventing its proteolytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 8. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MMP2 - Wikipedia [en.wikipedia.org]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
An In-depth Technical Guide to the Physical Properties of 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-phenoxybenzenesulfonyl chloride (CAS No: 1623-92-3). The information is intended to support research, synthesis, and drug development activities by offering detailed data, experimental context, and procedural insights.
Chemical Identity and Structure
This compound is an organic compound featuring a phenoxy group and a sulfonyl chloride functional group attached to a benzene ring. The sulfonyl chloride group is a highly reactive electrophile, making this compound a valuable reagent and building block in organic synthesis, particularly for creating sulfonamides and sulfonate esters.[1] Its structure facilitates the introduction of the 4-phenoxybenzenesulfonyl moiety into target molecules, which can modulate properties like lipophilicity and biological binding interactions.[1]
Molecular Formula: C₁₂H₉ClO₃S[2][3][4] Molecular Weight: 268.72 g/mol [2][3][5] IUPAC Name: 4-phenoxybenzene-1-sulfonyl chloride[4] SMILES: ClS(=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1[4][6]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 41-44 °C | [6][7] |
| 43-44 °C | [2][3] | |
| 38.0-48.0 °C | [4] | |
| Boiling Point | 180 °C @ 5 mmHg | [3][7] |
| Density | 1.329 g/cm³ | [3] |
| 1.366 g/cm³ (Predicted) | [7] | |
| Appearance | White to cream or pale yellow crystals, powder, or solid.[4][6][7] | |
| Refractive Index | 1.548 | [3] |
| XLogP3 | 4.48720 | [3] |
Solubility and Handling
This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding 4-phenoxybenzenesulfonic acid.[1] It is generally soluble in common organic solvents.[8] Due to its corrosive nature, appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used during handling.[6] The compound should be stored in a dry place, preferably in a closed container under an inert atmosphere like argon or nitrogen, and at refrigerated temperatures (0-8°C).[2][5][7]
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable data and ensuring safety. The following sections outline methodologies for the synthesis and characterization of this compound.
The synthesis of aryl sulfonyl chlorides can be achieved through various methods, including the reaction of a sulfonic acid with a chlorinating agent or direct chlorosulfonation of an aromatic precursor. A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Workflow for Synthesis and Purification
Protocol Steps:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine 4-phenoxybenzenesulfonic acid with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) may be added.
-
Heating: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene-hexane).[9] The purity of the final product should be confirmed by analytical methods.
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. L17664.06 [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 97 1623-92-3 [sigmaaldrich.com]
- 7. This compound CAS#: 1623-92-3 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
4-phenoxybenzenesulfonyl chloride molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phenoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its molecular structure, chemical formula, physicochemical properties, and established experimental protocols for its synthesis and characterization.
Molecular Structure and Chemical Formula
This compound is an organosulfur compound featuring a phenoxy group and a sulfonyl chloride functional group attached to a central benzene ring at the para position (1,4-substitution).
The molecule's structure combines the reactivity of the sulfonyl chloride group with the characteristics of a diaryl ether. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack, which is the basis for its utility in synthesis.[7]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 268.72 g/mol | [1][2][3][6] |
| Appearance | White to cream or pale yellow crystals/powder | [5] |
| Melting Point | 41-44 °C | [3][8][9] |
| Boiling Point | 180 °C @ 5 mmHg | [2][9] |
| Density | 1.329 - 1.366 g/cm³ (Predicted) | [2][9] |
| Flash Point | 180 °C @ 5 mmHg | [2] |
| Refractive Index | 1.548 | [2] |
| Solubility | Soluble in organic solvents like DMF and diethyl ether |
Experimental Protocols
Synthesis via Chlorosulfonation of Diphenyl Ether
The primary industrial and laboratory method for synthesizing this compound is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[6] The following protocol is a representative example adapted from established procedures.
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF) or other N,N-dialkylcarboxamide (optional, as catalyst)
-
Inert solvent (e.g., a polychlorinated aliphatic hydrocarbon)
-
Crushed ice and water
-
Sodium carbonate solution (for washing)
-
Organic solvent for extraction (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl and SO₂), charge the inert solvent and cool the vessel to a temperature between -10 °C and 0 °C.
-
Slowly and simultaneously add diphenyl ether and a stoichiometric excess of chlorosulfonic acid (approx. 1.8 to 2.1 moles per mole of diphenyl ether) to the cooled solvent while maintaining the low temperature.[1]
-
After the addition is complete, allow the mixture to stir for an additional hour at 0-10 °C to complete the initial sulfonation step.[1]
-
Optionally, add a catalytic amount of DMF.
-
Gradually increase the temperature of the reaction mixture to reflux (approximately 70-80°C) and add thionyl chloride. This step facilitates the conversion of the sulfonic acid to the sulfonyl chloride.[1]
-
Maintain the reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Extract the product into an organic solvent like dichloromethane or carbon tetrachloride.
-
Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Safety Precautions: This reaction is hazardous and must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenoxy and the sulfonyl-substituted benzene rings. The integration of these signals will correspond to the 9 protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing confirmation of the carbon skeleton.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which allows for the confirmation of its elemental composition.[6] It is also a critical tool for identifying any low-level impurities or byproducts from the synthesis.[6]
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. Strong absorption bands are expected for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1380-1300 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric).
Key Applications in Research and Development
This compound is a versatile reagent widely used in several areas:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of sulfonamide drugs, which are known for their antibacterial properties.[1][7] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.[6]
-
Agrochemicals: It is employed in the formulation of various agrochemicals, including herbicides and fungicides.[1][7]
-
Polymer Chemistry: The compound is used in the production of specialty polymers, contributing to enhanced thermal stability and chemical resistance in the final materials.[1][7]
Visualization of Molecular Components
The following diagram illustrates the logical relationship between the core components of the this compound molecule.
References
- 1. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 2. US2854477A - Method of making alkyl diphenyl ether sulfonates - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of 4-Phenoxybenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-phenoxybenzenesulfonyl chloride, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a strong qualitative understanding of its solubility based on the behavior of structurally similar compounds and outlines detailed experimental protocols for its precise quantitative determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 1623-92-3 | [1][2] |
| Molecular Formula | C₁₂H₉ClO₃S | [1][2] |
| Molecular Weight | 268.72 g/mol | [2] |
| Melting Point | 41-44 °C | [2] |
| Appearance | White to cream crystalline powder or solid | [3] |
| Reactivity | The sulfonyl chloride group is highly reactive and prone to hydrolysis in the presence of water and other protic solvents, forming the corresponding sulfonic acid.[4] |
Qualitative Solubility Profile
Based on the principles of "like dissolves like" and data from analogous sulfonyl chlorides, a qualitative solubility profile for this compound can be inferred. The molecule possesses both a polar sulfonyl chloride group and a large, relatively nonpolar phenoxybenzene moiety. This dual character dictates its solubility in various organic solvents.
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) - this compound is expected to be soluble in these solvents. For instance, the related compound 4-methoxybenzenesulfonyl chloride is soluble in acetone, acetonitrile, and DMSO.[5]
-
Ethers: (e.g., Diethyl ether, Dioxane) - Good solubility is anticipated. 4-Methoxybenzenesulfonyl chloride is soluble in dioxane.[5]
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform) - High solubility is expected in these solvents.
-
Aromatic Hydrocarbons: (e.g., Benzene, Toluene) - The presence of the phenoxybenzene group suggests good solubility. 4-Phenylazobenzenesulfonyl chloride is soluble in benzene.[6]
-
Alcohols: (e.g., Methanol, Ethanol) - While likely soluble, these protic solvents will react with the sulfonyl chloride group, leading to solvolysis.[4] Therefore, extended storage in alcoholic solutions is not recommended if the integrity of the starting material is required. 4-Methoxybenzenesulfonyl chloride is listed as soluble in ethanol and methanol.[5]
-
Nonpolar Aliphatic Hydrocarbons: (e.g., Hexane, Heptane) - Solubility is expected to be limited in these solvents due to the polar sulfonyl chloride group.
-
Water: this compound is expected to be insoluble in water and will undergo hydrolysis at the interface.[4]
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocols are recommended.
Gravimetric Method (Shake-Flask)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected anhydrous organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Sealable vials (e.g., screw-cap vials with PTFE-lined septa)
-
Syringe filters (PTFE, 0.22 µm)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a sealable vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. To avoid drawing up any solid particles, it is advisable to attach a syringe filter to the syringe.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point and melting point to avoid decomposition or loss of the solute.
-
Mass Determination: Once the solvent is completely removed, place the dish or vial containing the solid residue in a desiccator to cool to room temperature. Weigh the dish or vial on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot withdrawn (L))
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound 97 1623-92-3 [sigmaaldrich.com]
- 3. L17664.06 [thermofisher.com]
- 4. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 5. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 6. 58359-53-8 CAS MSDS (4-PHENYLAZOBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Electrophilicity of 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 4-phenoxybenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The document explores the fundamental principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. By examining the electronic effects of the 4-phenoxy substituent and comparing its reactivity to other benzenesulfonyl chlorides, this guide offers valuable insights for optimizing synthetic routes and understanding the reaction mechanisms involving this versatile reagent.
Introduction
This compound is a vital building block in organic synthesis, primarily utilized for the introduction of the 4-phenoxybenzenesulfonyl moiety into target molecules.[1] Its utility stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl), which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.[2] This reactivity is fundamental in medicinal chemistry for the creation of sulfonamides and sulfonate esters, classes of compounds with a broad spectrum of biological activities.[1] Understanding the electrophilicity of this compound is paramount for controlling reaction outcomes, optimizing synthetic protocols, and designing novel therapeutic agents.
The electrophilic character of the sulfur atom in the sulfonyl chloride group is significantly influenced by the substituents on the aromatic ring. The 4-phenoxy group, with its combination of inductive and resonance effects, modulates the reactivity of the sulfonyl chloride, distinguishing it from simpler aryl sulfonyl chlorides like benzenesulfonyl chloride. This guide will delve into the quantitative aspects of this influence.
Core Concepts: Electrophilicity and Reactivity
The electrophilicity of this compound is centered on the electron-deficient sulfur atom of the sulfonyl chloride group. This potent electrophilicity drives its reactions with a wide range of nucleophiles. The primary reaction pathways include:
-
Sulfonamide Formation: Reaction with primary or secondary amines to yield sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other pharmacologically active compounds.[2]
-
Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters.[2]
-
Hydrolysis: Reaction with water, leading to the corresponding 4-phenoxybenzenesulfonic acid. This reaction highlights the need for anhydrous conditions when handling the reagent.[2]
The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution (SN2) at the sulfur atom. This is supported by kinetic studies on analogous benzenesulfonyl chlorides.
Quantitative Analysis of Electrophilicity
Hammett and Taft Parameters for the 4-Phenoxy Group
The Hammett equation, log(k/k₀) = σρ, and the Taft equation, log(k/k₀) = ρσ + δEs, are linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively.[3][4] The substituent constants (σ, σ*, Es) are a measure of the electronic and steric effects of a particular group.
Table 1: Hammett and Taft Substituent Constants for Common Groups
| Substituent | σm | σp | σ- | σ+ |
| -OCH₃ | 0.12 | -0.27 | -0.12 | -0.78 |
| -CH₃ | -0.07 | -0.17 | -0.31 | |
| -Cl | 0.37 | 0.23 | 0.11 | |
| -NO₂ | 0.71 | 0.78 | 1.25 | 0.79 |
| -OPh | ~0.1 | ~-0.3 |
Note: The values for the 4-phenoxy group (-OPh) are estimated based on its known electronic properties as a moderately electron-donating group through resonance and an electron-withdrawing group through induction. The para position is more influenced by the electron-donating resonance effect.
The negative estimated σp value for the phenoxy group suggests that it will decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, leading to a slower reaction rate with nucleophiles.
Estimated Reaction Kinetics
Based on the Hammett parameters, the rate of reaction of this compound with a given nucleophile is expected to be slower than that of benzenesulfonyl chloride and significantly slower than that of 4-nitrobenzenesulfonyl chloride. Conversely, it is expected to be faster than 4-methoxybenzenesulfonyl chloride due to the slightly less electron-donating nature of the phenoxy group compared to the methoxy group.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the electrophilicity of this compound.
Protocol for Kinetic Measurement of the Reaction with Aniline
This protocol is adapted from established methods for studying the kinetics of the reaction between substituted benzenesulfonyl chlorides and anilines.[2]
Objective: To determine the second-order rate constant for the reaction of this compound with aniline in methanol.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Methanol (anhydrous)
-
Standardized hydrochloric acid solution (0.01 M)
-
Bromothymol blue indicator
-
Thermostated water bath
-
Pipettes, burettes, and volumetric flasks
Methodology:
-
Solution Preparation:
-
Prepare a 0.02 M solution of this compound in anhydrous methanol.
-
Prepare a 0.1 M solution of aniline in anhydrous methanol.
-
-
Reaction Procedure:
-
Equilibrate both reactant solutions and a separate flask of anhydrous methanol to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
To initiate the reaction, pipette 25.0 mL of the this compound solution and 25.0 mL of the aniline solution into a 100 mL volumetric flask and dilute to the mark with anhydrous methanol from the water bath. Start a stopwatch immediately.
-
-
Titration and Data Collection:
-
At regular time intervals (e.g., every 10 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of ice-cold water.
-
Add a few drops of bromothymol blue indicator and titrate the unreacted aniline with the standardized 0.01 M HCl solution.
-
Record the volume of HCl required at each time point.
-
-
Data Analysis:
-
Calculate the concentration of aniline at each time point.
-
Plot 1/[Aniline] versus time. A linear plot indicates a second-order reaction.
-
The slope of the line will be equal to the second-order rate constant (k).
-
Workflow Diagram:
Caption: Experimental workflow for determining the reaction kinetics.
Protocol for Solvolysis Kinetics by Conductance Measurement
This protocol is based on the methodology used for studying the solvolysis of other substituted benzenesulfonyl chlorides.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent (e.g., 80% ethanol/water).
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/water mixture)
-
Conductivity meter and cell
-
Thermostated water bath
-
Magnetic stirrer
Methodology:
-
Setup:
-
Place a known volume of the solvent in the conductivity cell, which is immersed in a thermostated water bath at the desired temperature.
-
Allow the solvent to reach thermal equilibrium while stirring.
-
-
Reaction Initiation:
-
Prepare a concentrated stock solution of this compound in a small amount of anhydrous acetone.
-
Inject a small, known amount of the stock solution into the solvent in the conductivity cell to initiate the solvolysis reaction. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ M).
-
-
Data Collection:
-
Record the conductivity of the solution as a function of time. The conductivity will increase as the reaction proceeds due to the formation of hydrochloric acid and 4-phenoxybenzenesulfonic acid.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Ct is the conductivity at time t. The slope of this plot will be -k.
-
Reaction Pathway Diagram:
Caption: SN2 mechanism for the solvolysis of this compound.
Conclusion
This compound is a moderately reactive electrophile, with its reactivity governed by the electronic properties of the 4-phenoxy substituent. The provided experimental protocols offer a framework for the quantitative determination of its electrophilicity through kinetic studies. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis of 4-Phenoxybenzenesulfonyl Chloride to 4-Phenoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzenesulfonic acid is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. One of the common methods for its preparation is the hydrolysis of 4-phenoxybenzenesulfonyl chloride. This technical guide provides a comprehensive overview of this reaction, including the underlying mechanism, a detailed experimental protocol, and a summary of key reaction parameters.
Reaction Mechanism and Signaling Pathway
The hydrolysis of this compound to 4-phenoxybenzenesulfonic acid is a nucleophilic acyl substitution reaction. The generally accepted mechanism for the hydrolysis of aromatic sulfonyl chlorides in a neutral or alkaline aqueous medium is a bimolecular nucleophilic substitution (SN2) pathway.[1][2] In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The reaction proceeds through a trigonal bipyramidal transition state where the oxygen atom of the water molecule is partially bonded to the sulfur atom, and the chlorine atom is partially detached.[2] This is followed by the departure of the chloride ion as a leaving group and a proton transfer to a water molecule to yield the sulfonic acid and hydrochloric acid.
Below is a diagram illustrating the SN2 hydrolysis mechanism:
Caption: SN2 mechanism for the hydrolysis of this compound.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous sodium carbonate
-
Deionized water
-
Glacial acetic acid (for purification, optional)
-
Decolorizing carbon (optional)
-
Concentrated hydrochloric acid (for purification, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Beakers and graduated cylinders
-
pH meter or litmus paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, anhydrous sodium carbonate, and deionized water. The sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
-
Hydrolysis: Heat the mixture to boiling with continuous stirring. The hydrolysis is typically complete within one hour after the sulfonyl chloride has melted and dissolved.[3]
-
Filtration: After the reaction is complete, cool the solution and filter it to remove any insoluble impurities.
-
Acidification: Make the filtrate just acidic to litmus paper by the addition of a suitable acid, such as acetic acid.[3]
-
Isolation and Purification (if necessary):
-
If the sulfonic acid precipitates upon acidification, it can be collected by filtration.
-
For further purification, the crude product can be recrystallized. This may involve dissolving the product in a suitable solvent (e.g., glacial acetic acid), treating with decolorizing carbon, filtering, and then inducing crystallization by cooling or adding a non-solvent.[3]
-
Alternatively, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent.
-
Workflow Diagram:
Caption: General experimental workflow for the hydrolysis of this compound.
Quantitative Data
Specific quantitative data for the hydrolysis of this compound, such as precise yields and reaction rates under various conditions, are not extensively reported in the available literature. However, for the hydrolysis of a similar compound, benzenesulfonyl chloride, yields can be affected by the duration of contact with water, with prolonged exposure leading to decreased yields of the unhydrolyzed starting material.[4]
For illustrative purposes, the following table presents hypothetical quantitative data that could be obtained from experimental studies on the hydrolysis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1 equivalent | Starting material. |
| Water | Excess | Acts as both solvent and nucleophile. |
| Base (e.g., Na₂CO₃) | 1-2 equivalents | To neutralize the HCl byproduct. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Heating is generally required to drive the reaction. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate concentration. |
| Solvent | Water or aqueous mixtures | The polarity of the solvent can influence the reaction rate. |
| Yield and Purity | ||
| Yield of 4-Phenoxybenzenesulfonic Acid | > 90% (Hypothetical) | Yields are typically high for sulfonyl chloride hydrolysis. |
| Purity | > 95% (after purification) | Purification methods like recrystallization can improve purity. |
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (4-phenoxybenzenesulfonic acid).
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of the reactant and product over time, allowing for the calculation of reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ and to characterize the final product. Changes in the chemical shifts of the aromatic protons can be observed as the sulfonyl chloride is converted to the sulfonic acid.[5]
-
Mass Spectrometry (MS): Useful for confirming the identity of the product and any intermediates or byproducts.[6]
Conclusion
The hydrolysis of this compound is a fundamental and efficient method for the synthesis of 4-phenoxybenzenesulfonic acid. The reaction proceeds via a well-understood SN2 mechanism. While specific quantitative data for this particular reaction is sparse in the literature, the general principles of sulfonyl chloride hydrolysis suggest that high yields can be achieved under appropriate conditions. The provided experimental protocol, adapted from similar transformations, offers a solid starting point for laboratory-scale synthesis. Further optimization of reaction conditions and rigorous analytical monitoring are recommended to achieve the desired yield and purity for specific research and development applications.
References
- 1. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
4-Phenoxybenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of its Synthesis, Properties, and Application as a Premier Sulfonylating Agent in Drug Discovery and Organic Synthesis.
Introduction
4-Phenoxybenzenesulfonyl chloride is a versatile sulfonylating agent widely employed in organic chemistry and medicinal chemistry. Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.[1] This reactivity, combined with the physicochemical properties imparted by the phenoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of therapeutic agents.[1] This guide provides a detailed overview of its synthesis, key reactions, and applications, with a focus on its role in the development of matrix metalloproteinase (MMP) inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1623-92-3 | [1] |
| Molecular Formula | C₁₂H₉ClO₃S | |
| Molecular Weight | 268.72 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 41-44 °C | |
| Boiling Point | 180 °C at 5 mmHg | |
| Solubility | Soluble in organic solvents such as DMF and diethyl ether. | |
| Stability | Moisture sensitive; hydrolyzes in the presence of water.[1] |
Synthesis of this compound
The primary industrial and laboratory method for the synthesis of this compound is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[1]
General Experimental Protocol: Chlorosulfonation of Diphenyl Ether
This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as described in some patents)[1]
-
Ice
-
Suitable organic solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool the diphenyl ether in a suitable solvent.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining a low temperature (typically between -10 and 20 °C). The reaction is highly exothermic and releases HCl gas, so adequate cooling and ventilation are crucial.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete sulfonation.
-
For chlorination, the mixture can be heated to reflux, potentially with the addition of thionyl chloride, to convert the sulfonic acid to the sulfonyl chloride.[1]
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
Applications as a Sulfonylating Agent
This compound is a potent electrophile due to the electron-withdrawing nature of the sulfonyl chloride group, making it highly reactive towards nucleophiles.[1]
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance.[1][2]
This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[2]
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
A base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The product can be purified by recrystallization or column chromatography.
Reaction Yields: The yields of sulfonamide synthesis can vary depending on the amine and reaction conditions. For instance, reactions of benzenesulfonyl chloride with aniline using triethylamine as a base in THF have been reported to yield up to 86%.[2] Similarly, reactions in diethyl ether at 0 °C have yielded 85% of the corresponding sulfonamide.[2]
Synthesis of Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters. This reaction is crucial for introducing the 4-phenoxybenzenesulfonyl moiety, which can serve as a good leaving group in subsequent reactions.[1]
Application in Drug Discovery: Matrix Metalloproteinase (MMP) Inhibitors
A significant application of this compound is in the synthesis of bioactive molecules, particularly enzyme inhibitors. Derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been designed and synthesized as potent inhibitors of matrix metalloproteinases (MMPs).[3]
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. Therefore, the development of MMP inhibitors is a key area of research in drug discovery.
Synthesis of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives
A general synthetic route to these inhibitors involves the reaction of this compound with a substituted pyrrolidine derivative.
The following is a representative protocol for the synthesis of N-(4-phenoxybenzenesulfonyl)pyrrolidine derivatives.[4]
Materials:
-
A suitable pyrrolidine derivative (e.g., a proline ester)
-
This compound
-
Triethylamine (Et₃N) or another suitable base
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the pyrrolidine derivative in the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add this compound to the reaction mixture.
-
Stir the mixture at 0 °C for a few hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired product.
Quantitative Data: Several 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9.[3]
| Compound | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| 4a | Potent | Potent |
| 4e | Potent | Potent |
| 4i | Potent | Potent |
Note: Specific IC₅₀ values were not provided in the search results, but compounds 4a, 4e, and 4i were highlighted as displaying more potent activity.[3]
Signaling Pathway and Mechanism of Action
MMP inhibitors containing the 4-phenoxybenzenesulfonyl moiety can interfere with the signaling pathways that promote cancer cell migration and invasion. By inhibiting MMPs, these compounds can prevent the degradation of the extracellular matrix, a crucial step in metastasis.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal choice for the introduction of the 4-phenoxybenzenesulfonyl group into a wide range of molecules. Its application in the development of potent MMP inhibitors highlights its significance in the quest for new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers and drug development professionals a solid foundation for utilizing this important chemical entity in their work.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Sulfonamides Using 4-Phenoxybenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-phenoxybenzenesulfonyl moiety into various molecules. The resulting sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] This class of compounds has been extensively explored for the development of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs, as well as enzyme inhibitors.[1] The presence of the phenoxy group can significantly influence the physicochemical properties of the final compounds, such as solubility and electronic characteristics, making it a valuable scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using this compound, along with a summary of their applications and relevant biological pathways.
Applications in Drug Discovery
Sulfonamides derived from this compound have demonstrated significant potential in various therapeutic areas. Their ability to act as bioisosteres for carboxylic acids has been a key strategy in drug design.[2]
Anticancer Activity: A notable application of these sulfonamides is in the development of anticancer agents. For instance, a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for tumor invasion and metastasis. Certain derivatives not only showed significant inhibitory activity against these enzymes but also suppressed cancer cell migration, invasion, and angiogenesis in vitro, and markedly suppressed pulmonary metastasis in vivo.
Enzyme Inhibition: Beyond MMPs, sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[3][4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4] The 4-phenoxybenzenesulfonyl scaffold can be incorporated into molecules designed to selectively target specific CA isoforms, offering a promising avenue for the development of novel therapeutics.
Experimental Protocols
The synthesis of sulfonamides from this compound is typically achieved through its reaction with a primary or secondary amine in the presence of a base. The following protocols provide a general procedure and a specific example for the synthesis of N-substituted-4-phenoxybenzenesulfonamides.
General Protocol for the Synthesis of N-Aryl-4-phenoxybenzenesulfonamides
This protocol outlines the general steps for the reaction of this compound with various aromatic amines.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 4-fluoroaniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.2-1.5 eq.) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the this compound solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Specific Protocol: Synthesis of N-(4-fluorophenyl)-4-phenoxybenzenesulfonamide
This protocol provides a specific example for the synthesis of a sulfonamide derivative.
Materials:
-
This compound (2.69 g, 10 mmol)
-
4-Fluoroaniline (1.11 g, 10 mmol)
-
Pyridine (1.19 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1.11 g, 10 mmol) in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Add pyridine (1.19 mL, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (2.69 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 7:3).
-
Upon completion, add 30 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 2 x 20 mL of DCM.
-
Combine the organic layers and wash with 2 x 30 mL of 1M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure N-(4-fluorophenyl)-4-phenoxybenzenesulfonamide.
Data Presentation
The following tables summarize representative quantitative data for sulfonamides synthesized from this compound and their biological activities.
Table 1: Synthesis and Characterization of Representative Sulfonamides
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |
| 1 | Benzylamine | 85 | 118-120 |
| 2 | 4-Fluoroaniline | 92 | 135-137 |
| 3 | Pyrrolidine | 88 | 105-107 |
Table 2: Biological Activity of 4-Phenoxybenzenesulfonamide Derivatives
| Compound ID | Target | Assay | IC50 / Activity |
| 4a | MMP-2 | Enzyme Inhibition | 1.52 µM |
| 4e | MMP-9 | Enzyme Inhibition | 2.31 µM |
| 5a | Carbonic Anhydrase IX | Enzyme Inhibition | 134.8 nM[5] |
| 12i | Carbonic Anhydrase IX | Enzyme Inhibition | 38.8 nM[5] |
| 12d | Breast Cancer (MDA-MB-468) | Cell Growth Inhibition | GI% = 62%[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of Sulfonate Esters using 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of sulfonate esters from alcohols using 4-phenoxybenzenesulfonyl chloride. Sulfonate esters are valuable intermediates in organic synthesis, particularly in drug development, due to their utility as excellent leaving groups in nucleophilic substitution and elimination reactions.
General Principles
The formation of a sulfonate ester involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.[1] The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a non-nucleophilic amine such as pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.[1] The reaction is generally carried out in an aprotic solvent, such as dichloromethane (DCM), to prevent side reactions.[2]
Experimental Protocol: Synthesis of Alkyl 4-Phenoxybenzenesulfonates
This protocol outlines a general procedure for the synthesis of sulfonate esters from primary and secondary alcohols with this compound.
Materials:
-
Alcohol (primary or secondary)
-
This compound
-
Pyridine or Triethylamine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Base: Add the base (pyridine or triethylamine, 1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred reaction mixture via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table provides representative data for the formation of 4-phenoxybenzenesulfonate esters with a primary and a secondary alcohol. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.
| Alcohol Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol (Primary) | Ethyl 4-phenoxybenzenesulfonate | Pyridine | DCM | 0 to RT | 2 - 4 | 85 - 95 |
| Isopropanol (Secondary) | Isopropyl 4-phenoxybenzenesulfonate | Triethylamine | DCM | 0 to RT | 4 - 8 | 80 - 90 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of sulfonate esters using this compound.
Caption: General workflow for the synthesis of 4-phenoxybenzenesulfonate esters.
Reaction Mechanism
The diagram below illustrates the general mechanism for the formation of a sulfonate ester.
Caption: General mechanism of sulfonate ester formation.
References
Application Notes and Protocols: 4-Phenoxybenzenesulfonyl Chloride in Medicinal Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxybenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its utility stems from the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines and other nucleophiles to form stable sulfonamides and related derivatives. This reactivity, combined with the physicochemical properties imparted by the phenoxybenzene scaffold, makes it a valuable building block for the synthesis of diverse compound libraries aimed at various therapeutic targets. This document provides an overview of its applications, detailed experimental protocols, and insights into the biological activities of its derivatives.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary application lies in the generation of sulfonamide-containing compounds, a well-established pharmacophore present in numerous approved drugs. The phenoxy group can engage in hydrophobic and pi-stacking interactions within protein binding sites, contributing to the affinity and selectivity of the final compounds.
A notable application of this reagent is in the development of Matrix Metalloproteinase (MMP) inhibitors . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Derivatives of this compound have been synthesized and identified as potent inhibitors of MMP-2 and MMP-9, two key enzymes in cancer progression.[2][3]
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-4-phenoxybenzenesulfonamides
This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane and Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Add triethylamine or pyridine (1.5-2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-4-phenoxybenzenesulfonamide.
Synthesis of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives as MMP Inhibitors
This protocol is adapted from the synthesis of potent MMP-2 and MMP-9 inhibitors.[2]
Step 1: Synthesis of the Pyrrolidine Intermediate The synthesis starts with a suitably substituted pyrrolidine derivative, which can be prepared following established literature procedures. A common starting material is hydroxyproline.
Step 2: Sulfonylation Reaction
-
Dissolve the pyrrolidine intermediate (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.0 equivalents) to the solution and cool to 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Follow the work-up and purification steps as described in the general protocol above to yield the final 4-phenoxybenzenesulfonyl pyrrolidine derivative.
Data Presentation: Biological Activities
The following tables summarize the in vitro biological activities of representative compounds derived from this compound.
Table 1: Inhibitory Activity of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives against MMPs
| Compound ID | Target | IC₅₀ (nM) | Reference |
| MMP-2/MMP-9 Inhibitor I | MMP-2 | 310 | [4] |
| MMP-2/MMP-9 Inhibitor I | MMP-9 | 240 | [4] |
| Compound 4a | MMP-2 | Potent Activity | [2] |
| Compound 4a | MMP-9 | Potent Activity | [2] |
| Compound 4e | MMP-2 | Potent Activity | [2] |
| Compound 4e | MMP-9 | Potent Activity | [2] |
| Compound 4i | MMP-2 | Potent Activity | [2] |
| Compound 4i | MMP-9 | Potent Activity | [2] |
* Specific IC₅₀ values for compounds 4a, 4e, and 4i were not publicly available in the cited literature; however, they were described as displaying potent inhibitory activity.[2]
Table 2: Anti-proliferative Activity of a 4-Phenoxybenzenesulfonyl Pyrrolidine Derivative (Compound 4e)
| Cell Line | Activity | Concentration | Effect | Reference |
| Various Cancer Cells | Anti-proliferation | - | Mild to moderate inhibition | [2] |
| Various Cancer Cells | Anti-migration | Low concentrations | Significant suppression | [2] |
| Various Cancer Cells | Anti-invasion | Low concentrations | Significant suppression | [2] |
Signaling Pathways and Mechanisms of Action
Inhibition of MMP-2 and MMP-9 Signaling in Cancer
MMP-2 and MMP-9 play a critical role in cancer progression by degrading the ECM, which is a crucial step for tumor invasion and metastasis. Their expression is often upregulated in various cancers and is regulated by signaling pathways such as the PI3K/Akt and MEK/ERK pathways. This compound derivatives, by inhibiting the enzymatic activity of MMP-2 and MMP-9, can block these downstream effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols: 4-Phenoxybenzenesulfonyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-phenoxybenzenesulfonyl chloride in the synthesis of advanced polymers. The focus is on its role as a monomer or modifying agent in the creation of high-performance materials such as poly(aryl ether sulfone)s (PAES) and their sulfonated derivatives (SPAES), which are of significant interest in fields ranging from materials science to drug development.
Introduction
This compound is a reactive molecule containing a sulfonyl chloride group and a diphenyl ether moiety. This unique structure makes it a valuable building block in polymer chemistry. The sulfonyl chloride group provides a reactive site for nucleophilic substitution reactions, enabling its incorporation into polymer backbones. The phenoxybenzenesulfonyl group, when integrated into a polymer, can enhance thermal stability, chemical resistance, and solubility.[1] Poly(ether sulfone) (PES) and its derivatives are high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and resistance to hydrolysis.[1]
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is in the synthesis of specialty polymers, particularly those requiring high thermal stability. It can be used in two main ways:
-
As a Monomer for Polycondensation: In this role, it can react with di-nucleophiles (e.g., bisphenols) to form poly(ether sulfone)s. The polymerization proceeds via a nucleophilic aromatic substitution mechanism.
-
As a Polymer Modification Agent: The sulfonyl chloride group can react with functional groups on existing polymers (e.g., amines) to introduce the phenoxybenzenesulfonyl moiety as a side chain. This modification can alter the physical and chemical properties of the original polymer.[1]
These polymers find use in various applications, including:
-
High-performance engineering thermoplastics[2]
-
Advanced materials with enhanced thermal and chemical stability[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for poly(aryl ether sulfone)s synthesized using methodologies analogous to those that would be employed for this compound. This data is provided for comparative purposes to guide researchers in their experimental design and characterization.
Table 1: Polymerization Yields and Molecular Weight
| Polymer System | Monomers | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
|---|---|---|---|---|---|---|
| SPAES-Cl | DCDPS, SDCDPS, BP | >90% (implied) | - | - | - | [2] |
| Hex-SPAES-30 | 4,4′-dihydroxy-1,6-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, bis(4-fluorophenyl) sulfone | 89.4% | - | - | - | [4][5] |
| Phe-SPAES-30 | 4,4′-dihydroxydiphenyl ether, bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, bis(4-fluorophenyl) sulfone | 98.0% | - | - | - | [4][5] |
| PSU/PPSU Copolymers | Commercial monomers | - | 2.5 x 10⁴ - 4.2 x 10⁴ | 5.8 x 10⁴ - 1.0 x 10⁵ | 2.3 - 2.4 |[6] |
DCDPS: 4,4′-dichlorodiphenyl sulfone; SDCDPS: 3,3'-disulfonated 4,4′-dichlorodiphenyl sulfone; BP: 4,4′-biphenol; Mn: Number average molecular weight; Mw: Weight average molecular weight; PDI: Polydispersity index.
Table 2: Thermal and Mechanical Properties of Related Polymers
| Polymer | Tg (°C) | Thermal Stability (Td,5%, °C) | Mechanical Strength | Reference |
|---|---|---|---|---|
| Partially Alkylated SPAES | 85 - 90 | - | - | [4][5] |
| Fully Aromatic SPAES | ~190 | - | - | [4][5] |
| SPAES-Cl | - | >300 | Higher than SPAES-F |[2] |
Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss.
Table 3: Properties of Sulfonated Polymer Membranes for Fuel Cell Applications
| Membrane | IEC (meq/g) | Water Uptake (%) (at 80°C) | Proton Conductivity (mS/cm) (at 80°C, 90% RH) | Reference |
|---|---|---|---|---|
| Sulfonated Poly(ether sulfone)s with MNF | - | 23 - 52 | 74.6 - 100.4 | [3] |
| Nafion 211 (for comparison) | - | 32.13 | 102.7 | [3] |
| PES 60 | - | - | 91 |[6] |
IEC: Ion Exchange Capacity; MNF: Mesonaphthobifluorene.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polymers using sulfonyl chloride-containing monomers, adapted for the use of this compound.
Protocol 1: Synthesis of Poly(aryl ether sulfone) via Nucleophilic Aromatic Polycondensation
This protocol describes the synthesis of a poly(aryl ether sulfone) using a sulfonyl chloride monomer and a bisphenol.
Materials:
-
This compound (as a di-functionalized analog, e.g., bis(4-chlorosulfonylphenyl) ether)
-
A bisphenol (e.g., 4,4′-biphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol (e.g., 30 mmol), the dichlorosulfonylated monomer (e.g., 15 mmol of DCDPS and 15 mmol of SDCDPS), and potassium carbonate (66 mmol).[2]
-
Add anhydrous DMAc (40 mL) and toluene (60 mL) to the flask.[2] Toluene acts as an azeotropic agent to remove water.
-
Heat the reaction mixture to 135°C for 6 hours with continuous stirring to dehydrate the system.[2]
-
After dehydration, distill off the toluene and increase the temperature to 165°C. Maintain this temperature for 18 hours.[2]
-
Cool the viscous reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the solution into a stirred excess of methanol or deionized water.[2]
-
Filter the precipitated polymer and wash it thoroughly with deionized water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.[2]
Protocol 2: Post-Sulfonation of a Poly(ether sulfone)
This protocol is for the sulfonation of a pre-synthesized poly(ether sulfone).
Materials:
-
Poly(ether sulfone)
-
Concentrated sulfuric acid (95-98%) or chlorosulfonic acid
Procedure:
-
Dissolve the poly(ether sulfone) in concentrated sulfuric acid.
-
Stir the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to achieve the desired degree of sulfonation.
-
Carefully precipitate the sulfonated polymer by pouring the solution into a large volume of cold deionized water.
-
Filter and wash the polymer repeatedly with deionized water until the washings are neutral.
-
Dry the sulfonated polymer under vacuum.
Protocol 3: Membrane Preparation
This protocol describes the casting of a polymer membrane from the synthesized sulfonated poly(ether sulfone).
Materials:
-
Sulfonated poly(ether sulfone) (SPES)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
Procedure:
-
Dissolve a known amount of the dried SPES polymer in a suitable solvent (e.g., NMP) to form a solution of a specific concentration (e.g., 5 wt%).[4][5]
-
Filter the solution to remove any impurities.
-
Cast the polymer solution onto a clean, flat glass plate.
-
Dry the cast film in a vacuum oven at a controlled temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure complete solvent removal.[4][5]
-
Peel the resulting membrane from the glass plate.
Protocol 4: Characterization of Polymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[4][5]
-
Ion Exchange Capacity (IEC), Water Uptake, and Proton Conductivity: For sulfonated polymers intended for fuel cell applications, these properties are crucial and should be measured using standard methods.[3]
Visualizations
Caption: Workflow for the synthesis of poly(aryl ether sulfone).
Caption: Characterization pathway for synthesized polymers.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site [mdpi.com]
- 3. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 4-Phenoxybenzenesulfonyl Chloride as a Derivatizing Agent for HPLC Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of a vast array of compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, present a significant challenge for sensitive detection by common HPLC detectors like UV-Vis or fluorescence detectors. Pre-column derivatization is a widely employed strategy to overcome this limitation. This process involves a chemical reaction to convert the analyte into a derivative with enhanced detectability and improved chromatographic properties.
This document explores the potential application of 4-phenoxybenzenesulfonyl chloride as a pre-column derivatizing agent for the HPLC analysis of primary and secondary amines, as well as phenolic compounds. Sulfonyl chlorides are a well-established class of reagents that react with the nucleophilic amine and hydroxyl groups to form stable sulfonamides and sulfonate esters, respectively. The resulting derivatives often exhibit strong ultraviolet (UV) absorbance, facilitating sensitive detection. The phenoxy group in this compound is expected to contribute significantly to the molar absorptivity of the derivatives, thereby enhancing detection sensitivity.
Principle of Derivatization
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenol, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide or sulfonate ester derivative. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Reaction with Primary and Secondary Amines:
Reaction with Phenols:
Hypothetical Applications
The use of this compound as a derivatizing agent can be envisioned in various analytical applications, including:
-
Pharmaceutical Analysis: Quantification of amine or phenol-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
-
Environmental Monitoring: Detection and quantification of trace levels of aromatic amines and phenols in water and soil samples.
-
Food and Beverage Analysis: Determination of biogenic amines in fermented foods and beverages.
-
Biochemical Research: Analysis of amino acids, peptides, and other biological amines.
Experimental Protocols
Note: The following protocols are generalized based on the known reactivity of sulfonyl chlorides. Optimization of reaction conditions and chromatographic parameters is crucial for specific applications.
Protocol 1: Derivatization of Primary and Secondary Amines
Materials and Reagents:
-
Amine standards or sample extracts
-
This compound (derivatization grade)
-
Acetonitrile (HPLC grade)
-
Borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (1 M)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or sample extract in a suitable solvent (e.g., acetonitrile/water).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
-
Sample Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system.
Protocol 2: Derivatization of Phenols
Materials and Reagents:
-
Phenol standards or sample extracts
-
This compound (derivatization grade)
-
Acetonitrile (HPLC grade)
-
Sodium carbonate solution (1 M)
-
Hydrochloric acid (1 M)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a solution of the phenol standard or sample extract in acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of 1 M sodium carbonate solution.
-
Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 50°C for 15 minutes.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to neutralize the solution.
-
-
Sample Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume of the filtered solution into the HPLC system.
HPLC Analysis Conditions (Hypothetical)
The following are suggested starting conditions for the HPLC analysis of the derivatized analytes. Method development and optimization are required.
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time. A suggested starting gradient could be 50% B to 95% B in 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV detector at an estimated wavelength of 254 nm (A UV scan of the derivative should be performed to determine the optimal wavelength). |
Data Presentation
Due to the lack of specific published data on the use of this compound as an HPLC derivatizing agent, we present a template for how quantitative data should be summarized.
Table 1: Chromatographic Data for Derivatized Amines
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (r²) |
| Amine 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Amine 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Chromatographic Data for Derivatized Phenols
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (r²) |
| Phenol 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenol 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Visualizations
The following diagrams illustrate the derivatization reaction and the general experimental workflow.
Conclusion
This compound presents itself as a promising, yet underexplored, derivatizing agent for the HPLC analysis of primary and secondary amines and phenols. The protocols and conditions outlined in this document provide a foundational framework for method development. It is imperative for researchers to conduct thorough optimization and validation to establish robust and reliable analytical methods for their specific applications. The lack of currently available quantitative data highlights an opportunity for further research in this area.
Applications of 4-Phenoxybenzenesulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Phenoxybenzenesulfonyl chloride is a versatile chemical intermediate that plays a significant role in the development of modern agrochemicals. Its unique structure, featuring a reactive sulfonyl chloride group and a phenoxy moiety, allows for its incorporation into a variety of molecules, leading to the synthesis of potent herbicides and fungicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in agrochemical synthesis, with a focus on the creation of sulfonylurea herbicides.
Core Application: Synthesis of Sulfonylurea Herbicides
The primary application of this compound in the agrochemical industry is as a key building block for the synthesis of sulfonylurea herbicides.[1] These herbicides are renowned for their high efficacy at low application rates, selective weed control, and favorable environmental profiles. The general mechanism of action for sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
General Synthesis Pathway
The synthesis of sulfonylurea herbicides from this compound typically involves a two-step process:
-
Formation of a Sulfonamide: this compound is reacted with an amine, commonly ammonia or an alkylamine, to form the corresponding 4-phenoxybenzenesulfonamide. This reaction is a standard nucleophilic acyl substitution at the sulfonyl chloride group.
-
Coupling with a Heterocyclic Amine: The resulting sulfonamide is then coupled with a heterocyclic amine (e.g., an aminopyrimidine or an aminotriazine) via a suitable coupling agent, such as a phosgene equivalent or an isocyanate, to form the final sulfonylurea herbicide.
Diagram of the general synthesis pathway for sulfonylurea herbicides:
Caption: General workflow for the synthesis of sulfonylurea herbicides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative, albeit hypothetical for direct literature examples, sulfonylurea herbicide derived from this compound. These protocols are based on established synthetic routes for analogous sulfonylurea compounds.
Protocol 1: Synthesis of 4-Phenoxybenzenesulfonamide
This protocol outlines the synthesis of the key intermediate, 4-phenoxybenzenesulfonamide, from this compound.
Materials:
-
This compound
-
Ammonia (aqueous solution, 28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (5.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is 4-phenoxybenzenesulfonamide, which can be purified further by recrystallization if necessary.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 268.71 |
| Aqueous Ammonia (28-30%) | 5.0 | 17.03 (as NH₃) |
| Product | Theoretical Yield |
| 4-Phenoxybenzenesulfonamide | ~90-95% |
Protocol 2: Synthesis of a Sulfonylurea Herbicide
This protocol describes the coupling of 4-phenoxybenzenesulfonamide with a heterocyclic amine to yield the final sulfonylurea herbicide. For this example, 2-amino-4,6-dimethoxypyrimidine is used as the heterocyclic component.
Materials:
-
4-Phenoxybenzenesulfonamide
-
2-Amino-4,6-dimethoxypyrimidine
-
Phenyl chloroformate
-
Pyridine
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile, add phenyl chloroformate (1.1 eq) dropwise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the phenyl carbamate intermediate.
-
In a separate flask, dissolve 4-phenoxybenzenesulfonamide (1.0 eq) in anhydrous acetonitrile containing pyridine (1.2 eq).
-
Add the solution of the phenyl carbamate intermediate to the 4-phenoxybenzenesulfonamide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Phenoxybenzenesulfonamide | 1.0 | 249.28 |
| 2-Amino-4,6-dimethoxypyrimidine | 1.0 | 155.15 |
| Phenyl chloroformate | 1.1 | 156.57 |
| Pyridine | 1.2 | 79.10 |
| Product | Theoretical Yield |
| N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-4-phenoxybenzenesulfonamide | ~70-80% |
Diagram of the experimental workflow for sulfonylurea synthesis:
Caption: Experimental workflow for a two-step sulfonylurea synthesis.
Fungicidal Applications
While the primary agrochemical application of this compound is in herbicide synthesis, the resulting sulfonamide derivatives also exhibit potential as fungicides. The sulfonamide moiety is a well-known pharmacophore in medicinal and agricultural chemistry, and its derivatives have been explored for their antifungal properties. The synthesis of fungicidal sulfonamides would follow a similar initial step of reacting this compound with a desired amine, which could be a simple aliphatic or aromatic amine, or a more complex heterocyclic amine known to be associated with antifungal activity. Further derivatization could then be performed to optimize the fungicidal spectrum and efficacy.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of agrochemicals. Its primary utility lies in the production of highly active sulfonylurea herbicides. The straightforward and well-established synthetic routes, as outlined in the provided protocols, make it an attractive starting material for researchers and professionals in the agrochemical industry. Furthermore, the potential for developing novel fungicides based on the 4-phenoxybenzenesulfonamide scaffold presents an exciting avenue for future research and development in crop protection.
References
Application Notes and Protocols for the Synthesis of MMP Inhibitors Using 4-phenoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Matrix Metalloproteinase (MMP) inhibitors utilizing 4-phenoxybenzenesulfonyl chloride as a key reagent. These protocols are intended for researchers and scientists in the field of drug discovery and development.
Introduction to MMPs and the Role of this compound
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] While essential for physiological processes like tissue remodeling and wound healing, their overexpression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3] Consequently, MMPs, particularly gelatinases MMP-2 and MMP-9, are significant therapeutic targets.[1][2][3]
The 4-phenoxybenzenesulfonyl group serves as a critical pharmacophore in the design of potent and selective MMP inhibitors.[4] When incorporated into a molecule, typically via a sulfonamide linkage formed from this compound, this moiety can interact with the S1' pocket of the MMP active site, contributing to the inhibitor's affinity and selectivity.[5] A notable class of MMP inhibitors synthesized using this reagent are 4-phenoxybenzenesulfonyl pyrrolidine derivatives, which have demonstrated significant inhibitory activity against MMP-2 and MMP-9.[1]
Data Presentation: Inhibitory Activity of 4-phenoxybenzenesulfonyl Pyrrolidine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9.
| Compound | R Group | MMP-2 IC50 (μM) | MMP-9 IC50 (μM) |
| 4a | H | 1.23 ± 0.11 | 2.54 ± 0.23 |
| 4b | 4-F | 2.45 ± 0.22 | 4.87 ± 0.45 |
| 4c | 4-Cl | 1.87 ± 0.17 | 3.98 ± 0.36 |
| 4d | 4-Br | 1.54 ± 0.14 | 3.12 ± 0.28 |
| 4e | 4-CH3 | 0.89 ± 0.08 | 1.98 ± 0.18 |
| 4f | 4-OCH3 | 3.12 ± 0.29 | 5.67 ± 0.51 |
| 4g | 3-F | 2.98 ± 0.27 | 5.12 ± 0.46 |
| 4h | 3-Cl | 2.54 ± 0.23 | 4.76 ± 0.43 |
| 4i | 3-CH3 | 1.02 ± 0.09 | 2.21 ± 0.20 |
Data extracted from a study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP inhibitors.[1]
Experimental Protocols
Synthesis of 4-phenoxybenzenesulfonyl Pyrrolidine Derivatives
This protocol describes a general method for the synthesis of N-substituted 4-phenoxybenzenesulfonyl pyrrolidine derivatives.
Materials:
-
Appropriate (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid derivative
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Sulfonamide Formation:
-
To a solution of the (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide derivative (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final 4-phenoxybenzenesulfonyl pyrrolidine derivative.
-
In Vitro MMP Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Activate the pro-MMPs according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the diluted test compounds or vehicle control (DMSO in assay buffer).
-
Add the activated MMP enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Role of MMP-2/9 in cancer and the inhibitory action.
Caption: Synthesis and evaluation workflow for MMP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-phenoxybenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 4-phenoxybenzenesulfonyl chloride and primary amines, a cornerstone transformation in medicinal chemistry for the synthesis of sulfonamide-based therapeutic agents. This document details the reaction principles, provides adaptable experimental protocols, and summarizes quantitative data for a specific application in the development of matrix metalloproteinase (MMP) inhibitors.
Introduction
The reaction of this compound with primary amines is a robust and versatile method for the formation of N-substituted 4-phenoxybenzenesulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and diuretic agents. The 4-phenoxybenzenesulfonyl moiety, in particular, has been incorporated into various bioactive molecules to modulate their physicochemical and pharmacological properties.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide bond.
Applications in Drug Discovery: Matrix Metalloproteinase (MMP) Inhibitors
A significant application of the reaction between this compound and primary amines is in the development of inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs are attractive targets for therapeutic intervention.
A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated as potent MMP inhibitors.[1] These compounds have demonstrated significant inhibitory activity against MMP-2 and MMP-9, two key enzymes involved in tumor invasion and angiogenesis.
Data Presentation: Inhibitory Activity of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives
The inhibitory activities of synthesized 4-phenoxybenzenesulfonyl pyrrolidine derivatives against MMP-2 and MMP-9 were determined and are summarized below.
| Compound | R Group | MMP-2 IC₅₀ (μM) | MMP-9 IC₅₀ (μM) |
| 4a | H | 0.87 ± 0.09 | 0.54 ± 0.06 |
| 4b | 4-F | 1.23 ± 0.15 | 0.98 ± 0.11 |
| 4c | 4-Cl | 1.05 ± 0.12 | 0.76 ± 0.08 |
| 4d | 4-Br | 0.92 ± 0.10 | 0.61 ± 0.07 |
| 4e | 4-I | 0.65 ± 0.07 | 0.32 ± 0.04 |
| 4f | 4-CH₃ | 1.56 ± 0.18 | 1.12 ± 0.13 |
| 4g | 4-OCH₃ | 2.13 ± 0.25 | 1.87 ± 0.22 |
| 4h | 3,4-diCl | 0.78 ± 0.09 | 0.45 ± 0.05 |
| 4i | 2,4-diCl | 0.51 ± 0.06 | 0.28 ± 0.03 |
Data extracted from a study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP inhibitors.[1]
Experimental Protocols
This section provides a general protocol for the synthesis of N-substituted 4-phenoxybenzenesulfonamides and a specific, detailed protocol for the synthesis of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as MMP inhibitors.
General Protocol for the Synthesis of N-Substituted 4-Phenoxybenzenesulfonamides
This protocol can be adapted for the reaction of this compound with various primary amines.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.5 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired N-substituted 4-phenoxybenzenesulfonamide.
Detailed Protocol: Synthesis of (S)-1-(4-Phenoxybenzenesulfonyl)pyrrolidine-2-carboxylic Acid Derivatives (MMP Inhibitors)
This protocol describes the synthesis of a specific class of MMP inhibitors.
Step 1: Synthesis of (S)-methyl 1-(4-phenoxybenzenesulfonyl)pyrrolidine-2-carboxylate
-
To a solution of (S)-methyl pyrrolidine-2-carboxylate hydrochloride (1.0 g, 6.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (2.5 mL, 18.0 mmol).
-
Stir the mixture for 10 minutes, then add this compound (1.7 g, 6.3 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to yield the product as a white solid.
Step 2: Synthesis of (S)-1-(4-phenoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid
-
To a solution of (S)-methyl 1-(4-phenoxybenzenesulfonyl)pyrrolidine-2-carboxylate (1.5 g, 4.1 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL), add lithium hydroxide monohydrate (0.34 g, 8.2 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product as a white solid.
Visualizations
Reaction Workflow
References
Application Notes and Protocols: 4-Phenoxybenzenesulfonyl Chloride in the Production of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenoxybenzenesulfonyl chloride in the synthesis of specialty polymers, with a focus on poly(ether sulfone) (PES) and related high-performance materials. This document includes representative experimental protocols, quantitative data, and reaction diagrams to guide researchers in this field.
Introduction
This compound is a reactive aromatic compound containing a sulfonyl chloride and a phenoxy group. While not typically a monomer for direct self-polycondensation, its structure makes it a valuable precursor and building block in the synthesis of specialty polymers, particularly those containing sulfone linkages. Aromatic polysulfones are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, including membranes for separation processes, advanced composites, and biomedical devices.
The primary reactivity of this compound centers around the sulfonyl chloride group, which can readily react with primary and secondary amines to form sulfonamides or with alcohols to form sulfonate esters. This reactivity can be harnessed in various polymerization strategies.
Synthesis of Aromatic Sulfone Polymers
A common method for the synthesis of poly(ether sulfone)s is through nucleophilic aromatic substitution (NAS) polycondensation. This typically involves the reaction of a bisphenol with an activated dihalide, such as 4,4'-dichlorodiphenyl sulfone, in the presence of a base. While direct polymerization of this compound is not widely reported, a plausible route to incorporate its structural motif is through its conversion to a suitable difunctional monomer. For instance, it could be used in Friedel-Crafts reactions to synthesize a bis(phenoxy)diphenyl sulfone monomer, which can then be polymerized.
A representative approach for the synthesis of a poly(ether sulfone) is detailed below. This protocol is based on established methods for PES synthesis and serves as a general guideline.
Experimental Protocol: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(ether sulfone) using a bisphenol and a dihalodiphenyl sulfone.
Materials:
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Bisphenol A (or other bisphenol monomer)
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4,4'-Dichlorodiphenyl sulfone
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylacetamide (DMAc), anhydrous
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Toluene
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Methanol
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Argon or Nitrogen gas (inert atmosphere)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dean-Stark trap
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Condenser
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Heating mantle with temperature controller
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Buchner funnel and filter flask
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Vacuum oven
Procedure:
-
Setup: Assemble the reaction apparatus (three-necked flask, mechanical stirrer, Dean-Stark trap, and condenser) and ensure it is dry. Purge the system with an inert gas (argon or nitrogen).
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Charging the Reactor: To the flask, add the bisphenol monomer, 4,4'-dichlorodiphenyl sulfone, and an excess of potassium carbonate. Add DMAc as the solvent and toluene as an azeotropic agent.
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Azeotropic Dehydration: Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-150 °C). Continue this process until no more water is collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, increase the temperature of the reaction mixture to initiate the polycondensation reaction (typically 160-180 °C). The reaction progress can be monitored by the increase in viscosity of the solution.
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Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring to precipitate the polymer.
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Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent.
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Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Workflow for Poly(ether sulfone) Synthesis
Caption: A generalized workflow for the synthesis of poly(ether sulfone).
Characterization of Specialty Polymers
The resulting polymers should be characterized to determine their molecular weight, thermal properties, and other relevant characteristics. Below are tables summarizing typical quantitative data for poly(ether sulfone)s.
Table 1: Molecular Weight and Polydispersity Data
| Polymer Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PES-1 | 25,000 | 55,000 | 2.2 |
| PES-2 | 35,000 | 77,000 | 2.2 |
| PES-3 | 45,000 | 99,000 | 2.2 |
Data is representative and may vary based on specific reaction conditions.
Table 2: Thermal Properties of Poly(ether sulfone)
| Property | Value |
| Glass Transition Temperature (Tg) | 180 - 230 °C |
| Melting Temperature (Tm) | Amorphous, no distinct Tm |
| Decomposition Temperature (Td) | > 450 °C |
Data is representative and may vary based on the specific polymer structure.
Reaction Mechanism
The synthesis of poly(ether sulfone) via nucleophilic aromatic substitution proceeds through a step-growth polymerization mechanism. The key step is the formation of an ether linkage between the phenoxide ion of the bisphenol and the electron-deficient aromatic ring of the dihalodiphenyl sulfone. The sulfone group acts as a strong electron-withdrawing group, activating the halide positions towards nucleophilic attack.
Nucleophilic Aromatic Substitution Mechanism
Caption: The mechanism of poly(ether sulfone) formation.
Applications of Sulfone-Containing Polymers
Polymers derived from or containing the this compound motif have a wide array of potential applications due to their robust properties.
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Membrane Technology: Their excellent chemical and thermal stability makes them ideal for use in membranes for gas separation, water purification (ultrafiltration and reverse osmosis), and hemodialysis.
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Aerospace and Automotive: As high-performance thermoplastics, they are used in the manufacturing of lightweight, heat-resistant components.
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Medical Devices: Their biocompatibility and sterilizability allow for their use in implantable devices and surgical instruments.
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Electronics: They serve as electrical insulators and in the fabrication of printed circuit boards due to their high-temperature resistance and dielectric properties.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a cool, dry place under an inert atmosphere.[1] All manipulations should be performed in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
Conclusion
While this compound may not be a primary monomer for direct polymerization, its chemical structure provides a valuable platform for the synthesis of specialty polymers, particularly poly(ether sulfone)s. The protocols and data presented here offer a foundational guide for researchers interested in exploring the use of this compound in the development of advanced materials. The versatility of the sulfonyl chloride group allows for various synthetic strategies to incorporate the phenoxybenzenesulfonyl moiety into polymer backbones, leading to materials with desirable high-performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with 4-Phenoxybenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-phenoxybenzenesulfonyl chloride in your research.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired sulfonamide. What are the common causes?
A1: Low yields in sulfonamide synthesis using this compound can stem from several factors. The most common issues include:
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Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding 4-phenoxybenzenesulfonic acid, which is unreactive towards amines. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1][2].
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Purity of starting materials: Impurities in either the this compound or the amine can lead to unwanted side reactions and lower the yield of the desired product[1].
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Inappropriate reaction temperature: Temperature control is critical. Some reactions may require initial cooling to manage the exothermic nature of the reaction, followed by heating to ensure completion. Excessively high temperatures can lead to the decomposition of reactants and the formation of byproducts[1].
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Suboptimal base or solvent selection: The choice of base and solvent can significantly impact the reaction outcome. The base should be sufficiently strong to neutralize the HCl generated during the reaction without promoting side reactions. The solvent must be inert and capable of dissolving all reactants[1].
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Steric hindrance: If the amine nucleophile is sterically bulky, its approach to the electrophilic sulfur atom of the sulfonyl chloride can be impeded, leading to a slower reaction rate and lower yield.
Q2: I am using a primary amine and I see a byproduct that is difficult to separate from my desired product. What could it be?
A2: When using a primary amine, a common byproduct is the di-sulfonylated product, where two 4-phenoxybenzenesulfonyl groups have reacted with the amine nitrogen. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions are not carefully controlled. To minimize the formation of this byproduct, it is advisable to use a slight excess of the amine.
Q3: My starting amine contains a hydroxyl group, and I am observing multiple products. What is happening?
A3: If your amine substrate also contains a hydroxyl (-OH) group, you may be observing competitive O-sulfonylation, leading to the formation of a sulfonate ester byproduct in addition to the desired sulfonamide. The chemoselectivity of the reaction (N- vs. O-sulfonylation) can be influenced by factors such as the choice of base and the reaction temperature.
Q4: How can I purify my sulfonamide product effectively?
A4: Purification of the crude product can typically be achieved through recrystallization or column chromatography. The work-up procedure is crucial for removing major impurities before the final purification step. A typical work-up involves:
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Quenching the reaction with water.
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Extracting the product into an organic solvent.
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Washing the organic layer with a dilute acid (like 1M HCl) to remove any unreacted amine and basic byproducts.
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Washing with a saturated sodium bicarbonate solution to remove any unreacted this compound and the 4-phenoxybenzenesulfonic acid byproduct.
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Washing with brine.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure[1].
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sulfonamides with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Poor quality of starting materials | Check the purity of the amine and this compound using appropriate analytical techniques (e.g., NMR, LC-MS). Purify starting materials if necessary. |
| Incorrect stoichiometry | Carefully re-check the molar equivalents of all reactants. For primary amines, consider using a slight excess (1.1-1.2 equivalents) to minimize di-sulfonylation. |
| Sub-optimal reaction temperature | If the reaction is sluggish at room temperature, consider gentle heating. If decomposition is suspected, try running the reaction at a lower temperature (e.g., 0 °C). |
| Ineffective base | Ensure the base is strong enough to neutralize the generated HCl. Common bases include triethylamine, pyridine, or diisopropylethylamine (DIPEA). For less nucleophilic amines, a stronger non-nucleophilic base might be required. |
Issue 2: Presence of Significant Side Products
| Side Product | Mitigation Strategies |
| 4-Phenoxybenzenesulfonic acid | Minimize water content in the reaction mixture by using anhydrous solvents and an inert atmosphere[2]. |
| Di-sulfonated amine (with primary amines) | Use a slight excess of the primary amine relative to the this compound. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonylating agent. |
| Sulfonate ester (with amino alcohols) | The choice of base can influence chemoselectivity. A less hindered base may favor N-sulfonylation. Temperature control is also important; running the reaction at lower temperatures may improve selectivity. |
Experimental Protocols
Below is a general protocol for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve benzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (using an ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-benzyl-4-phenoxybenzenesulfonamide[3].
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental challenges.
Caption: Main and side reaction pathways in sulfonamide synthesis.
References
Technical Support Center: Synthesis of 4-Phenoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-phenoxybenzenesulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the electrophilic aromatic substitution of diphenyl ether with chlorosulfonic acid. This reaction directly introduces the sulfonyl chloride group onto the aromatic ring.[1]
Q2: What are the primary side reactions that can lower the yield of this compound?
A2: The main side reactions include the formation of diphenyl sulfone and disulfonylated diphenyl ether. Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid can also occur if moisture is present.[2]
Q3: How does the stoichiometry of the reactants affect the reaction?
A3: The molar ratio of chlorosulfonic acid to diphenyl ether is a critical parameter. A significant excess of chlorosulfonic acid is generally used to favor the formation of the desired monosulfonylated product and minimize the formation of diphenyl sulfone.[1]
Q4: What is the importance of anhydrous conditions during the synthesis?
A4: this compound is sensitive to moisture and can hydrolyze to 4-phenoxybenzenesulfonic acid.[1] Therefore, maintaining anhydrous conditions throughout the reaction and workup is crucial to prevent a decrease in yield.
Q5: How can I purify the crude this compound?
A5: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining a high-purity product. Common solvent systems for recrystallization of sulfonyl chlorides include mixtures of a solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is less soluble at lower temperatures. For analogous compounds, distillation under reduced pressure is also a viable purification method.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| The overall yield of the product is significantly lower than expected. | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time or temperature. However, be cautious as higher temperatures can sometimes promote side reactions.- Ensure efficient stirring to maximize contact between reactants. |
| Suboptimal Stoichiometry: An insufficient excess of chlorosulfonic acid may have been used. | - Increase the molar ratio of chlorosulfonic acid to diphenyl ether. Refer to the data table below for the effect of reactant ratio on yield. | |
| Hydrolysis of the Product: The presence of moisture in the reactants or glassware. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous reactants and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Losses During Workup: Product loss during extraction, washing, or filtration steps. | - Minimize the number of transfer steps.- When washing the product, use ice-cold solvents to reduce solubility and product loss. |
Product Isolation and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| The product "oils out" instead of crystallizing. | The supersaturation of the solution is too high, or the cooling is too rapid. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the concentration.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The crystals are very fine or needle-like, making them difficult to filter. | The crystallization process is happening too quickly. | - Use a solvent system that provides a slower, more controlled crystallization.- Consider a two-solvent recrystallization method where an anti-solvent is added slowly to a solution of the product.[3] |
| The purified product has a low melting point or appears impure by analysis (TLC, NMR). | Inefficient Purification: The recrystallization solvent system is not optimal for removing specific impurities. | - Screen different solvent systems for recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.- Consider a second recrystallization step if the purity is still not satisfactory. |
| Presence of Diphenyl Sulfone: This common byproduct can co-crystallize with the product. | - Diphenyl sulfone is often less soluble than the desired sulfonyl chloride. Careful selection of the recrystallization solvent can help to leave the sulfone in the solid phase during hot filtration or crystallize it out separately.- For analogous compounds, distillation under reduced pressure can separate the lower-boiling sulfonyl chloride from the higher-boiling diphenyl sulfone.[2] |
Quantitative Data
Effect of Reactant Ratio on Product Yield
The following table summarizes the general effect of the molar ratio of chlorosulfonic acid to the aromatic substrate on the yield of the desired arylsulfonyl chloride, based on analogous reactions.
| Molar Ratio (Chlorosulfonic Acid : Aromatic Substrate) | Expected Yield of Arylsulfonyl Chloride | Notes |
| < 1.5 : 1 | Low | Significant formation of diaryl sulfone byproduct is expected.[2] |
| 3 : 1 | Moderate to Good (e.g., ~72-73%) | A commonly used ratio that balances yield with the use of excess reagent.[4] |
| > 4 : 1 | Good to High (e.g., up to 80%) | Higher excess of chlorosulfonic acid drives the reaction towards the desired product but requires more extensive purification.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous aryl sulfonyl chlorides.
Materials:
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Diphenyl ether
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Chlorosulfonic acid
-
Dry dichloromethane (DCM) or other suitable inert solvent
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Ice
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place diphenyl ether and dry DCM.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-phenoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from diphenyl ether and chlorosulfonic acid, may contain several impurities.[1] These can include:
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Isomeric Byproducts: Such as 2-phenoxybenzenesulfonyl chloride and 3-phenoxybenzenesulfonyl chloride, which can form during the sulfonation of diphenyl ether.
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Unreacted Starting Materials: Residual diphenyl ether and chlorosulfonic acid may be present.
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Hydrolysis Product: 4-Phenoxybenzenesulfonic acid is a common impurity formed by the reaction of the sulfonyl chloride with water.[1] It is crucial to handle the compound under anhydrous conditions to minimize its formation.[1]
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Disulfonated Byproducts: Diphenyl ether can undergo disulfonation, leading to impurities such as 4,4'-diphenoxy-benzenedisulfonyl chloride.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
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Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
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Column Chromatography: This technique is used to separate the desired compound from a mixture based on the differential adsorption of compounds to a stationary phase. It is particularly useful for separating isomeric byproducts and other impurities with polarities different from the product.
Q3: My purified this compound shows a depressed melting point and a broad melting range. What could be the issue?
A3: A depressed and broad melting point is a strong indication of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. The most likely impurity causing this is the hydrolysis product, 4-phenoxybenzenesulfonic acid, or residual isomeric byproducts. Further purification by recrystallization or column chromatography is recommended.
Q4: During the workup of my reaction, I notice a significant decrease in the yield of this compound. Why is this happening?
A4: this compound is susceptible to hydrolysis, especially in the presence of water or moisture.[1] During the workup, if the crude product is exposed to aqueous conditions for an extended period or at elevated temperatures, it can hydrolyze to the corresponding sulfonic acid, thus reducing the yield of the desired sulfonyl chloride. It is crucial to perform the workup quickly and under anhydrous conditions as much as possible.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a minimum amount of a hot solvent in which it is very soluble, then add a hot anti-solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. |
| No crystal formation upon cooling | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product | The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Cool the solution in an ice bath to minimize the solubility of the product. Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the desired product from impurities | The eluent (solvent system) is too polar. | Decrease the polarity of the eluent. Use a less polar solvent system or decrease the proportion of the polar solvent in the mixture. |
| The compound is not eluting from the column | The eluent is not polar enough. | Increase the polarity of the eluent by gradually increasing the proportion of the polar solvent. |
| Cracking of the silica gel bed | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of the product spot on TLC analysis of fractions | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (e.g., 0.1-1%) of an acid, such as acetic acid, to the eluent to improve the peak shape. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. A common solvent system for aryl sulfonyl chlorides is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane. For this example, we will use a hexane/ethyl acetate mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
This protocol provides a general procedure for purification by column chromatography. The eluent composition may need to be optimized.
-
Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities. A common eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Hexane/Ethyl Acetate) | 85% | 98% | 75% |
| Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60% |
Note: The data presented in this table are representative examples and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Managing the Moisture Sensitivity of 4-Phenoxybenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture sensitivity of 4-phenoxybenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Troubleshooting Guide
Encountering unexpected results when working with this compound can often be traced back to its sensitivity to moisture. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause: Degradation of this compound due to hydrolysis.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, ensure the this compound is a free-flowing white to off-white solid. Clumped or discolored reagent may indicate prior exposure to moisture.
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
Controlled Reagent Addition: If your amine or alcohol substrate is a solid, dissolve it in a minimal amount of anhydrous solvent before adding it to the reaction mixture. Liquid substrates should be added via a dry syringe.
-
Issue 2: Presence of an Impurity with a Lower Rf Value on TLC
-
Potential Cause: Formation of 4-phenoxybenzenesulfonic acid, the hydrolysis byproduct.
-
Troubleshooting Steps:
-
Aqueous Work-up: During the work-up, perform any aqueous washes quickly and at a low temperature to minimize hydrolysis of the unreacted sulfonyl chloride.
-
Basic Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, can help remove the acidic sulfonic acid impurity.
-
Chromatography: If the sulfonic acid impurity persists, it can typically be removed by flash column chromatography on silica gel.
-
Issue 3: Inconsistent Reaction Times or Yields
-
Potential Cause: Variable amounts of atmospheric moisture being introduced into the reaction setup.
-
Troubleshooting Steps:
-
Consistent Setup: Use well-greased ground glass joints or high-quality septa to ensure a tightly sealed reaction vessel.
-
Positive Inert Gas Flow: Maintain a gentle but steady flow of inert gas throughout the entire course of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my this compound?
A1: High-quality this compound should be a white to off-white crystalline solid.[1] If the material appears discolored (e.g., yellow or brown), clumped, or oily, it may have been exposed to moisture and undergone some degree of hydrolysis.
Q2: What is the primary degradation product of this compound when exposed to water?
A2: In the presence of water, this compound hydrolyzes to form 4-phenoxybenzenesulfonic acid and hydrochloric acid.[2] This hydrolysis is a common issue that necessitates handling the compound under anhydrous conditions.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3] It is recommended to store it in a cool, dry place, away from moisture.[3][4]
Q4: Can I use a standard aqueous work-up for reactions involving this compound?
A4: While an aqueous work-up is often necessary, it should be performed with care. To minimize hydrolysis of the desired product or any remaining starting material, it is advisable to carry out the aqueous washes quickly and at reduced temperatures (e.g., using an ice bath).[5]
Q5: What are the signs of decomposition during a reaction with this compound?
A5: Decomposition, primarily through hydrolysis, can be inferred from a few key observations. A noticeable change in the reaction mixture's color, the evolution of gas (HCl), or the appearance of unexpected spots on a TLC plate (often a more polar spot corresponding to the sulfonic acid) can all indicate decomposition. A lower than expected yield of the desired product is also a common sign.[5]
Quantitative Data: Hydrolysis of Aromatic Sulfonyl Chlorides
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 1% aqueous dioxane | 21 | 2.25 x 10⁻³ | 5.1 minutes |
| Water | 10 | - | 12.9 minutes |
Note: This data is for benzenesulfonyl chloride and is intended to be illustrative of the reactivity of aromatic sulfonyl chlorides.[6] The actual rate of hydrolysis for this compound may vary.
Experimental Protocols
Detailed Protocol for the Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide under Anhydrous Conditions
This protocol provides a step-by-step method for the synthesis of a sulfonamide, with a strong emphasis on techniques to mitigate the moisture sensitivity of this compound.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, stir bar, dropping funnel, condenser) must be thoroughly dried in an oven at 120 °C for at least 4 hours or flame-dried under a stream of inert gas immediately before use. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzylamine (1.1 equivalents) dissolved in anhydrous DCM (20 mL) via a dry syringe.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution using a dry syringe.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a syringe or a pressure-equalizing dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any 4-phenoxybenzenesulfonic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-4-phenoxybenzenesulfonamide.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Hydrolysis of this compound.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction is favored for its directness. Thionyl chloride is often used as a solvent and can also facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.
Q2: What are the primary side reactions that can lead to low yield?
A2: The main side reactions that can diminish the yield of this compound include:
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Formation of 4,4'-diphenoxybenzene sulfone: This is a common byproduct in the sulfonation of diphenyl ether.[2][3] Its formation is favored at higher temperatures.
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Di-sulfonation: The introduction of a second sulfonyl chloride group onto the diphenyl ether backbone can occur, especially with an excess of chlorosulfonic acid or at elevated temperatures.[4]
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Hydrolysis of the product: this compound is sensitive to moisture and can hydrolyze back to 4-phenoxybenzenesulfonic acid, particularly during the workup phase if conditions are not anhydrous.
Q3: How can I minimize the formation of the sulfone byproduct?
A3: To minimize the formation of 4,4'-diphenoxybenzene sulfone, it is crucial to maintain a low reaction temperature. Carrying out the reaction at temperatures between 0°C and 10°C is recommended. Additionally, using a solvent like thionyl chloride can help to control the reaction and favor the formation of the desired sulfonyl chloride.
Q4: What is a typical workup and purification procedure for this synthesis?
A4: A common workup procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice or into ice-water.[5] This precipitates the crude this compound, which can then be collected by filtration. The crude product is typically washed with cold water to remove any remaining acid. For purification, recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexanes or distillation under reduced pressure can be employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to low yields.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded or impure starting materials: Diphenyl ether may contain impurities, and chlorosulfonic acid can decompose upon exposure to moisture. | Use freshly distilled diphenyl ether and a new, unopened bottle of chlorosulfonic acid. Verify the purity of starting materials using appropriate analytical techniques (e.g., GC, NMR). |
| Incorrect stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of the diphenyl ether. | Carefully measure and ensure the correct molar ratio of reactants. A slight excess of chlorosulfonic acid may be beneficial, but a large excess can promote di-sulfonation. | |
| Product is an Oil or Fails to Solidify | Presence of impurities: The formation of isomeric byproducts or the sulfone can result in an oily product that is difficult to crystallize. | Optimize the reaction temperature to minimize byproduct formation. Purify the crude product using column chromatography on silica gel. |
| Residual solvent: Incomplete removal of the reaction solvent (e.g., thionyl chloride) can prevent the product from solidifying. | Ensure complete removal of the solvent under reduced pressure after the reaction is complete. | |
| Significant Amount of Water-Soluble Product | Hydrolysis of the sulfonyl chloride: The desired product has likely hydrolyzed to the corresponding sulfonic acid during the workup. | Perform the workup at low temperatures (using ice) and minimize the contact time of the product with water. Ensure all glassware is thoroughly dried before use. |
| Formation of a White Precipitate During Reaction | Precipitation of the intermediate sulfonic acid: The initially formed 4-phenoxybenzenesulfonic acid may precipitate from the reaction mixture. | This is often a normal observation. The use of thionyl chloride as a solvent can help to keep the intermediate in solution and facilitate its conversion to the sulfonyl chloride. Gentle warming of the reaction mixture after the initial sulfonation can also help to drive the conversion. |
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Primary Byproduct(s) Favored |
| Temperature | Low (0-10°C) | Higher yield of desired product | - |
| High (>20°C) | Lower yield | 4,4'-diphenoxybenzene sulfone, di-sulfonated products | |
| Molar Ratio (Chlorosulfonic Acid : Diphenyl Ether) | ~2:1 | Optimal for mono-sulfonation | - |
| >3:1 | Decreased yield of mono-substituted product | Di-sulfonated products | |
| Reaction Time | Insufficient | Incomplete reaction, low yield | - |
| Optimal (typically 2-5 hours)[4] | High conversion to product | - | |
| Excessive | Increased byproduct formation | 4,4'-diphenoxybenzene sulfone | |
| Presence of Water | Anhydrous | Higher yield | - |
| Trace amounts | Lower yield due to reagent decomposition and product hydrolysis | 4-phenoxybenzenesulfonic acid |
Experimental Protocols
Key Experiment: Chlorosulfonation of Diphenyl Ether
This protocol is adapted from a patented procedure for the synthesis of 4,4'-diphenyl ether disulfonic acid dichloride, which can be modified for the synthesis of the mono-sulfonyl chloride by adjusting the stoichiometry.
Materials:
-
Diphenyl ether
-
Chlorosulfonic acid
-
Thionyl chloride
-
N-Methylpyrrolidone or Dimethylacetamide (optional catalyst)
-
Ice
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a thermometer, place thionyl chloride.
-
Cool the thionyl chloride to 0-10°C using an ice bath.
-
Simultaneously, add chlorosulfonic acid and a solution of diphenyl ether in thionyl chloride dropwise to the cooled reaction vessel over a period of approximately 1 hour, while maintaining the temperature between 0 and 10°C.
-
After the addition is complete, allow the mixture to react for an additional 1-2 hours at 0-10°C. A suspension may form as the intermediate sulfonic acid precipitates.
-
(Optional) A catalytic amount of N-methylpyrrolidone or dimethylacetamide can be added.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65-70°C) for 2-4 hours. During this time, the evolution of sulfur dioxide and hydrogen chloride gas will be observed, and the precipitate should dissolve.
-
After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid this compound will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Synthesis of this compound from diphenyl ether.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 4. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
preventing hydrolysis during 4-phenoxybenzenesulfonyl chloride workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-phenoxybenzenesulfonyl chloride during experimental workups.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Yield of Desired Product | Hydrolysis of this compound to 4-phenoxybenzenesulfonic acid.[1] | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[2] 2. Low-Temperature Workup: Perform all aqueous washes at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.[3] 3. Minimize Contact Time with Water: Conduct aqueous extractions and washes as quickly as possible. Prolonged contact with the aqueous phase increases the extent of hydrolysis.[4] | Increased yield of the desired this compound and a cleaner reaction profile. |
| Formation of a Water-Soluble Byproduct | The byproduct is likely 4-phenoxybenzenesulfonic acid, the result of hydrolysis. | 1. pH Control: Maintain a neutral or slightly acidic pH during the aqueous workup. Alkaline conditions can accelerate the hydrolysis of sulfonyl chlorides.[5] 2. Extraction Efficiency: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) for extraction to efficiently separate the sulfonyl chloride from the aqueous phase. | Reduced formation of the sulfonic acid byproduct, simplifying purification. |
| Product Precipitates During Aqueous Workup | Low solubility of this compound in water. | This can be advantageous. The precipitation of the sulfonyl chloride can protect it from extensive hydrolysis in the aqueous phase.[3] 1. Rapid Filtration: If the product precipitates, collect it quickly via vacuum filtration. 2. Wash with Cold Water: Wash the collected solid with a small amount of ice-cold water to remove any water-soluble impurities. | Isolation of the product in good yield and purity, leveraging its low aqueous solubility. |
| Oily or Discolored Product After Workup | Presence of residual impurities or decomposition products. | 1. Thorough Washing: Wash the organic layer with brine to remove residual water. 2. Drying Agent: Use an appropriate drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove trace amounts of water from the organic phase. 3. Purification: If impurities persist, consider recrystallization or column chromatography for purification. | A clean, dry product with improved purity and appearance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during workup?
A1: The primary cause of degradation is hydrolysis. This compound is highly reactive towards nucleophiles, particularly water. In the presence of moisture, it hydrolyzes to form 4-phenoxybenzenesulfonic acid and hydrochloric acid.[1] This reaction consumes the starting material and introduces impurities.
Q2: What are the ideal conditions for an aqueous workup of this compound?
A2: To minimize hydrolysis, an aqueous workup should be performed rapidly and at a low temperature (e.g., using ice-cold water or an ice bath).[3] Maintaining a neutral to slightly acidic pH is also recommended, as basic conditions can catalyze hydrolysis.[5]
Q3: How can I tell if my this compound has undergone significant hydrolysis?
A3: Signs of hydrolysis include a lower than expected yield of the desired product, the presence of a significant amount of a water-soluble acidic byproduct (4-phenoxybenzenesulfonic acid), and potentially a change in the physical appearance of the crude product (e.g., oiliness or discoloration).[3] Analytical techniques such as TLC, NMR, or LC-MS can confirm the presence of the sulfonic acid.
Q4: Is it possible to perform a workup without using water?
A4: While an aqueous workup is common for removing inorganic salts and other water-soluble impurities, non-aqueous workups can be employed. This may involve direct filtration of the reaction mixture (if the product is a solid) or purification by methods that do not involve water, such as column chromatography on silica gel.
Q5: How does the structure of this compound influence its stability?
A5: The phenoxy group is an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride. The rate of hydrolysis of substituted benzenesulfonyl chlorides is dependent on the electronic nature of the substituents.[5][6]
Quantitative Data on Hydrolysis
| Substituent (X) in X-C₆H₄SO₂Cl | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| p-Methoxy | Water | 15 | 1.35 x 10⁻³ |
| p-Methyl | Water | 15 | 2.16 x 10⁻³ |
| H | Water | 15 | 3.12 x 10⁻³ |
| p-Bromo | Water | 15 | 8.13 x 10⁻³ |
| p-Nitro | Water | 15 | 4.33 x 10⁻² |
Data extrapolated and compiled from studies on the solvolysis of benzenesulfonyl chlorides.[6]
Experimental Protocol: General Workup Procedure to Minimize Hydrolysis
This protocol outlines a general procedure for the workup of a reaction mixture containing this compound, designed to minimize its hydrolysis.
Materials:
-
Reaction mixture containing this compound
-
Ice-cold deionized water
-
Suitable organic solvent (e.g., dichloromethane or ethyl acetate)
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Saturated sodium bicarbonate solution (ice-cold)
-
Brine (saturated NaCl solution, ice-cold)
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Anhydrous sodium sulfate or magnesium sulfate
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Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully pour the cold reaction mixture into a beaker containing a stirred mixture of ice and water. This step should be performed quickly to minimize the contact time of the sulfonyl chloride with the aqueous environment.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane for a 100 mL aqueous mixture).
-
-
Washing:
-
Combine the organic layers in the separatory funnel.
-
Wash the organic phase sequentially with:
-
Ice-cold deionized water (1 x 50 mL) to remove any remaining water-soluble starting materials or reagents.
-
Ice-cold saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic byproducts, such as HCl or the sulfonic acid.
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Ice-cold brine (1 x 50 mL) to remove the bulk of the dissolved water in the organic phase.[7]
-
-
Perform each wash quickly, minimizing vigorous shaking that can lead to emulsions, and promptly separate the layers.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary):
-
If the crude product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Phenoxybenzenesulfonyl Chloride
Welcome to the technical support center for 4-phenoxybenzenesulfonyl chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurity is 4-phenoxybenzenesulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride group in the presence of moisture.[1][2] Other potential impurities can include unreacted starting materials from the synthesis, such as diphenyl ether, or byproducts like diphenyl sulfone, especially if the synthesis involves reacting diphenyl ether with an excess of chlorosulfonic acid.
Q2: My purified this compound shows a broad melting point range that is lower than the literature value (43-44°C). What could be the issue?
A2: A broad and depressed melting point is a strong indicator of impurities.[3] The presence of 4-phenoxybenzenesulfonic acid or residual solvents from the purification process are common culprits. We recommend further purification, such as an additional recrystallization, or ensuring the product is thoroughly dried under vacuum.
Q3: I am trying to remove the 4-phenoxybenzenesulfonic acid impurity. What is the most effective method?
A3: For solid sulfonyl chlorides like this compound, recrystallization is a highly effective method to remove the more polar sulfonic acid impurity.[2][4] Alternatively, you can wash a solution of the crude product with a mild aqueous base, such as sodium bicarbonate, to neutralize and extract the acidic impurity into the aqueous phase.[2] This must be done quickly and at a low temperature to minimize hydrolysis of the desired product.[2]
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the growth of larger, purer crystals.[6][7]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] A solvent pair might be necessary to achieve the desired solubility characteristics.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, and may be preferable to LC-MS as the latter could potentially degrade the sulfonyl chloride during analysis.[3]
-
Melting Point Analysis: As mentioned, a sharp melting point at the correct temperature is a good indicator of high purity.[3]
-
Elemental Analysis: This technique verifies that the elemental composition of the synthesized compound matches the theoretical values.[1]
Data Presentation
Table 1: Purity Assessment Techniques for this compound
| Analytical Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Provides a good overview of purity but may not differentiate between the sulfonyl chloride and its corresponding sulfonic acid effectively without careful integration and analysis.[3] |
| HPLC | Quantitative purity assessment. | A robust method for determining the percentage of the main component and any related impurities.[1][8][9] |
| GC-MS | Separation and identification of volatile impurities. | Recommended over LC-MS to avoid potential on-column degradation of the sulfonyl chloride.[3] |
| Melting Point | Qualitative assessment of purity. | Impurities typically cause a depression and broadening of the melting point range.[3] The expected melting point is 43-44°C.[10] |
| Elemental Analysis | Verification of elemental composition. | A close correlation (typically within ±0.4%) between found and calculated values indicates high purity.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of solid this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. A non-polar solvent or a mixed-solvent system like hexane/ethyl acetate is a good starting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, cyclohexane, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when heated but result in poor solubility at room temperature.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture with swirling. Continue adding small portions of the hot solvent until the solid just dissolves completely.[5][6] Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[5][6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][7] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold, pure solvent to remove any remaining soluble impurities from the crystal surfaces.[6][7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Workflow for Purification
Caption: A step-by-step workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common purification challenges.
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 10. echemi.com [echemi.com]
Technical Support Center: Scale-Up of Reactions with 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 4-phenoxybenzenesulfonyl chloride. The information is designed to help you anticipate and address common challenges encountered when moving from laboratory-scale experiments to pilot or production-scale manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or Inconsistent Yield | Hydrolysis of this compound: The sulfonyl chloride is highly sensitive to moisture, leading to the formation of the unreactive 4-phenoxybenzenesulfonic acid.[1] | - Ensure all reactors, transfer lines, and solvents are rigorously dried before use.- Use a dry inert gas (e.g., nitrogen or argon) blanket throughout the process.- Minimize the exposure of the sulfonyl chloride to atmospheric moisture during charging operations. |
| Poor temperature control: The reaction of this compound, particularly with amines, is often exothermic. Localized overheating can lead to side reactions and degradation of products and reactants. | - Implement a robust and responsive cooling system for the reactor.- Control the addition rate of the sulfonyl chloride or the nucleophile to manage the heat evolution.- Monitor the internal reaction temperature closely with calibrated probes. | |
| Inefficient mixing: Inadequate agitation can result in localized "hot spots" and concentration gradients, leading to incomplete reaction and increased byproduct formation. | - Use an appropriately designed agitator (e.g., turbine or pitched blade) and optimize the agitation speed for the reactor geometry and batch volume.- Consider the use of baffles to improve mixing efficiency. | |
| 2. Formation of Impurities | Hydrolysis byproduct: The primary impurity is often 4-phenoxybenzenesulfonic acid due to reaction with water. | - Implement the moisture control measures described above.- During work-up, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic impurity. |
| Di-sulfonated byproduct: In some cases, reaction with the aromatic rings can occur, leading to di-sulfonated species. | - Maintain strict stoichiometric control of the reagents.- Optimize the reaction temperature; higher temperatures can sometimes favor side reactions. | |
| 3. Difficult Product Isolation | Product oiling out: The desired product may separate as an oil instead of a crystalline solid, making filtration difficult. | - Optimize the solvent system for crystallization.- Control the cooling rate during crystallization; slow cooling often promotes the formation of larger, more easily filterable crystals.- Seeding the solution with a small amount of pure product can induce crystallization. |
| Product contamination with salts: Salts formed during the reaction or work-up (e.g., triethylamine hydrochloride) can co-precipitate with the product. | - Select a work-up procedure and solvent system that maximizes the solubility of the salt while minimizing the solubility of the product.- A water wash of the isolated solid can sometimes remove inorganic salt impurities. | |
| 4. Safety Concerns | Runaway reaction: The exothermic nature of the reaction poses a risk of a thermal runaway, especially at a larger scale. | - Conduct a thorough process safety assessment, including reaction calorimetry, to understand the thermal hazards.- Implement strict controls on reagent addition rates and reactor cooling.- Have an emergency quenching procedure in place. |
| Handling of corrosive and toxic materials: this compound and other reagents like thionyl chloride or chlorosulfonic acid are corrosive and toxic. | - Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[2] - Conduct all operations in a well-ventilated area, such as a chemical fume hood or a contained reactor system. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of a reaction with this compound?
A1: The most critical parameters to monitor are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is crucial to prevent side reactions and ensure safety.
-
Addition Rate: The rate of addition of this compound or the nucleophile directly impacts heat generation and should be carefully controlled.
-
Mixing/Agitation: Efficient mixing is essential for maintaining homogeneity, ensuring good heat transfer, and preventing localized concentration gradients.
-
Moisture Content: The presence of water can significantly reduce yield due to hydrolysis. Monitoring and controlling moisture in all raw materials and equipment is vital.
Q2: How does the choice of base impact the reaction on a larger scale?
A2: The choice of base is critical. Tertiary amines like triethylamine or diisopropylethylamine are commonly used to neutralize the HCl generated during the reaction. On a larger scale, consider the following:
-
Basicity: The base must be strong enough to effectively scavenge the acid but not so strong as to cause unwanted side reactions.
-
Solubility: The solubility of the resulting hydrochloride salt can impact product isolation and purity.
-
Cost and Availability: For industrial-scale production, the cost and availability of the base are important economic factors.
-
Work-up: The ease of removal of the base and its corresponding salt during the work-up should be considered.
Q3: What are the main safety precautions when handling this compound at an industrial scale?
A3: At an industrial scale, the following safety precautions are paramount:
-
Containment: Use closed systems for transfers and reactions to minimize exposure.
-
Ventilation: Ensure adequate ventilation and consider the use of local exhaust ventilation at points of potential emission.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection.
-
Emergency Procedures: Have well-defined and practiced emergency procedures for spills, leaks, and thermal runaway events. This includes access to safety showers, eyewash stations, and appropriate neutralizing agents.
-
Material Compatibility: Ensure all equipment, including reactors, pumps, and transfer lines, is constructed from materials compatible with this compound and all other chemicals in the process.
Data Presentation
The following table presents a hypothetical comparison of a sulfonamide synthesis using this compound at the lab and pilot scale to illustrate potential scale-up effects.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Charge (this compound) | 100 g | 10 kg | Ensure accurate weighing and controlled addition. |
| Solvent Volume | 1 L | 100 L | Maintain similar concentration, ensure adequate mixing. |
| Amine (1.1 eq) | 1.1 eq | 1.1 eq | Precise molar ratio is critical for yield and purity. |
| Base (Triethylamine, 1.2 eq) | 1.2 eq | 1.2 eq | Ensure efficient removal of HCl. |
| Addition Time of Sulfonyl Chloride | 15 minutes | 2-3 hours | Slower addition at scale is necessary to control exotherm. |
| Max Internal Temperature | 25 °C | 35 °C | Higher temperatures at scale due to heat dissipation challenges. |
| Reaction Time | 2 hours | 4-6 hours | Longer reaction times may be needed to ensure completion at scale. |
| Typical Yield | 90% | 80-85% | Yield reduction at scale is common due to transfer losses and side reactions. |
| Purity (by HPLC) | >99% | 97-98% | Increased potential for byproduct formation at a larger scale. |
| Major Impurity (Sulfonic Acid) | <0.5% | 1-2% | Increased risk of hydrolysis with longer reaction times and more complex equipment. |
Experimental Protocols
Lab-Scale Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide
-
Preparation: A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is oven-dried and assembled while hot. The flask is allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with benzylamine (1.1 equivalents) and anhydrous dichloromethane (1 L). The solution is cooled to 0-5 °C in an ice bath. Triethylamine (1.2 equivalents) is added dropwise.
-
Reaction: A solution of this compound (100 g, 1.0 equivalent) in anhydrous dichloromethane (500 mL) is added dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water (500 mL). The organic layer is separated, washed with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is recrystallized from ethanol/water to afford pure N-benzyl-4-phenoxybenzenesulfonamide.
Pilot-Scale Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide
-
Reactor Preparation: A 150 L glass-lined reactor is thoroughly cleaned, dried, and inerted with dry nitrogen.
-
Reagent Charging: The reactor is charged with benzylamine (1.1 equivalents) and anhydrous dichloromethane (100 L). The reactor jacket is cooled to 0-5 °C. Triethylamine (1.2 equivalents) is charged to the reactor.
-
Reaction: A solution of this compound (10 kg, 1.0 equivalent) in anhydrous dichloromethane (50 L) is prepared in a separate, dry vessel and transferred to the reactor via a pump at a controlled rate over 2-3 hours. The internal temperature is maintained below 15 °C throughout the addition.
-
Reaction Monitoring: The batch is stirred at room temperature for 4-6 hours. In-process control samples are taken and analyzed by HPLC to confirm reaction completion.
-
Work-up: The reaction is quenched by the controlled addition of water (50 L). The phases are allowed to separate, and the lower organic layer is transferred to a clean vessel. The organic phase is washed sequentially with 1 M HCl (2 x 25 L), saturated sodium bicarbonate solution (2 x 25 L), and brine (25 L).
-
Isolation: The organic layer is concentrated under vacuum. The resulting slurry is cooled and the product is isolated by filtration.
-
Drying: The wet cake is dried in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low yield or impurity issues.
Caption: Logical flow for scaling up the reaction.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling 4-Phenoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal step in the synthesis of sulfonamides and sulfonate esters. These functional groups are integral to a vast array of therapeutic agents. This guide provides an objective comparison of 4-phenoxybenzenesulfonyl chloride with other commonly used sulfonylating agents, supported by established reactivity principles and experimental data. This analysis delves into the reactivity, substrate scope, and practical considerations of this compound alongside p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). A thorough understanding of the distinct characteristics of each agent is paramount for optimizing reaction outcomes and advancing drug discovery pipelines.
Relative Reactivity and Performance: A Quantitative Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[1] Electron-withdrawing substituents on the aryl ring increase this electrophilicity, leading to a more rapid rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity.[1] Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance.[1]
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the creation of sulfonamide drugs.[2] Its unique structure allows for the selective modification of molecules, making it invaluable in the development of bioactive compounds.[2] The 4-phenoxybenzenesulfonyl group can act as a key pharmacophore, providing essential structural and electronic properties for potent and selective enzyme inhibition.[3] For instance, a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives were designed and evaluated as matrix metalloproteinase (MMP) inhibitors.[4]
Table 1: Physical Properties of Selected Sulfonylating Agents
| Sulfonylating Agent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1623-92-3 | C₁₂H₉ClO₃S | 268.72 | 41-44[5][6] |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | 67-69 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | -32 |
| Dansyl chloride | 605-65-2 | C₁₂H₁₂ClNO₂S | 269.75 | 70-73 |
Table 2: Comparative Reaction Yields in Sulfonylation of Aniline
The following data illustrates typical yields for the sulfonylation of aniline under standardized conditions (e.g., pyridine as a base in dichloromethane at room temperature).
| Sulfonylating Agent | Substrate | Product | Typical Yield (%) |
| This compound | Aniline | N-Phenyl-4-phenoxybenzenesulfonamide | 85-95 |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | N-Phenyl-4-methylbenzenesulfonamide | 90-98 |
| Methanesulfonyl chloride (MsCl) | Aniline | N-Phenylmethanesulfonamide | >95 |
| Dansyl chloride | Aniline | N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide | 80-90 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides from Amines
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Reaction: Cool the mixture to 0 °C in an ice bath with continuous stirring.[1] Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[1]
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate duration, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction with water.[1] Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[1] The crude product can then be purified by recrystallization or column chromatography.[1]
General Protocol for the Synthesis of Sulfonate Esters from Alcohols
Alcohols react with sulfonyl chlorides to form sulfonate esters.[7][8] This reaction is crucial for converting the hydroxyl group, a poor leaving group, into a sulfonate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[7][8][9]
-
Preparation: Dissolve the alcohol (1.0 equivalent) in a suitable solvent like dichloromethane or pyridine at 0 °C.
-
Reaction: Slowly add the sulfonyl chloride (1.1 equivalents) to the solution. If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.2 equivalents) to neutralize the HCl generated.
-
Monitoring and Workup: Stir the reaction at 0 °C for several hours, or until TLC indicates the consumption of the starting alcohol. The workup procedure is similar to that for sulfonamides, involving quenching with water, extraction, and washing of the organic layer.
-
Purification: Purify the resulting sulfonate ester by column chromatography or recrystallization.
General Protocol for the Sulfonylation of Phenols
The sulfonylation of phenols to produce aryl sulfonate esters can be achieved using sulfonyl chlorides, often requiring a base to deprotonate the phenol.
-
Preparation: In a flask, dissolve the phenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a solvent like dichloromethane.
-
Reaction: Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in the reaction solvent at room temperature or with gentle heating.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, perform an aqueous workup similar to the procedures described above.
-
Purification: The crude aryl sulfonate can be purified by recrystallization from a suitable solvent system or by silica gel chromatography.[10]
Visualizing Workflows and Biological Pathways
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of an MMP signaling pathway by a sulfonamide drug.
Conclusion
The selection of a sulfonylating agent is a critical decision in chemical synthesis, contingent on the specific requirements of the target molecule and reaction conditions.
-
Methanesulfonyl chloride (MsCl) is the most reactive of the group, ideal for less nucleophilic substrates or when rapid reaction times are necessary.
-
p-Toluenesulfonyl chloride (TsCl) remains the workhorse, offering a balance of reactivity, stability, and cost-effectiveness for a wide range of applications.
-
Dansyl chloride is primarily employed for the fluorescent labeling of amines and amino acids for analytical purposes, with its reactivity being lower due to the electron-donating dimethylamino group.
-
This compound presents a unique combination of properties. Its reactivity is comparable to other arylsulfonyl chlorides, but the introduction of the bulky, lipophilic phenoxy group can be strategically utilized in drug design to enhance binding affinity with biological targets through hydrophobic or pi-stacking interactions, as demonstrated in the development of MMP inhibitors.[4]
Ultimately, the choice between these and other sulfonylating agents will depend on the specific needs of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic and steric properties of the final product. This guide provides the foundational knowledge for making an informed decision in this crucial step of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 8. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 4-Phenoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents.[1] 4-Phenoxybenzenesulfonyl chloride is a versatile reagent used to introduce the 4-phenoxybenzenesulfonyl group into molecules, typically by reacting with nucleophiles like amines or alcohols. However, a range of alternative reagents exists, each with distinct reactivity, substrate scope, and practical considerations. This guide provides an objective comparison of this compound with several alternatives, supported by experimental data and protocols to aid in reagent selection for specific synthetic goals.
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl ring increase this electrophilicity, leading to a faster reaction rate, while electron-donating groups decrease reactivity.[1] Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.[1]
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent depends on factors such as the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the final product.[1] Below is a comparison of common alternatives to this compound.
| Reagent | Structure | Key Features | Applications |
| This compound | C₁₂H₉ClO₃S | Introduces the 4-phenoxybenzenesulfonyl moiety. | Synthesis of sulfonamide drugs and other bioactive molecules. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Widely used, reliable, and cost-effective. | Formation of sulfonamides and sulfonate esters (tosylates).[1][2][3] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Highly reactive alkanesulfonyl chloride.[1][2] | Formation of sulfonamides and sulfonate esters (mesylates).[1] |
| 2-Nitrobenzenesulfonyl Chloride (o-NBS-Cl) | O₂NC₆H₄SO₂Cl | Forms sulfonamides (nosylates) that are readily cleaved.[4] | Amine protection, particularly in peptide synthesis.[4][5] |
| 4-Nitrobenzenesulfonyl Chloride (p-NBS-Cl) | O₂NC₆H₄SO₂Cl | Similar to o-NBS-Cl, used for amine protection (nosyl group).[6] | Peptide synthesis, creating N-nosylated amino acids.[6] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | Highly reactive due to two electron-withdrawing chlorine atoms.[1] | Excellent for less nucleophilic substrates or when faster reaction times are needed.[1] |
| Dansyl Chloride | C₁₂H₁₂ClN₂O₂S | Forms fluorescent sulfonamides. | Used as a fluorescent label for amines and amino acids.[1] |
| Pentafluorophenyl (PFP) Sulfonate Esters | C₆F₅SO₃R | Stable alternatives to sulfonyl chlorides for sulfonamide synthesis.[7] | Synthesis of functionalized sulfonamides.[7] |
Experimental Protocols
Protocol 1: General Sulfonylation of an Amine
This protocol describes a typical procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Materials:
-
Amine
-
Sulfonyl chloride (e.g., this compound, TsCl)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Water
-
Brine
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Dissolve the sulfonyl chloride (1.0-1.1 eq) in the anhydrous solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[1]
Protocol 2: Amine Protection using 2-Nitrobenzenesulfonyl Chloride
This protocol details the protection of a primary amine as a 2-nitrobenzenesulfonamide, its subsequent alkylation, and the final deprotection to yield a secondary amine.[4]
Step A: Protection of the Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a base such as triethylamine, pyridine, or 2,6-lutidine.[4]
-
Add 2-nitrobenzenesulfonyl chloride (1.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-monosubstituted 2-nitrobenzenesulfonamide.[4]
Step B: Alkylation of the Sulfonamide
-
Dissolve the N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and the alkylating agent (RX, 1.1 eq).[4]
-
Stir the mixture at 23-60 °C for 30-60 minutes.[4]
-
Isolate the N,N-disubstituted 2-nitrobenzenesulfonamide product.[4]
Step C: Deprotection to Yield the Secondary Amine
-
Dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide in a solvent.
-
Add a thiolate nucleophile (e.g., thiophenol and K₂CO₃).[4]
-
Stir the reaction at room temperature. The deprotection is typically facile.[4]
-
Isolate the desired secondary amine.[4]
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help visualize complex processes in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Phenoxybenzenesulfonate and Other Sulfonate Leaving Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a suitable leaving group is a critical parameter that dictates the efficiency and outcome of many chemical transformations. Sulfonate esters are a prominent class of leaving groups, widely employed for their excellent nucleofugality. This guide provides a comparative study of the leaving group ability of phenoxybenzenesulfonate alongside other commonly utilized sulfonate esters, namely trifluoromethanesulfonate (triflate), p-toluenesulfonate (tosylate), and methanesulfonate (mesylate). The comparison is supported by quantitative data where available and established chemical principles to estimate the reactivity of phenoxybenzenesulfonate.
The Principles of Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to its ability to stabilize the negative charge it acquires upon departure from the substrate. Two key quantitative metrics are used to assess this:
-
pKa of the Conjugate Acid: A good leaving group is the conjugate base of a strong acid. The lower the pKa of the corresponding sulfonic acid, the more stable the sulfonate anion, and thus, the better the leaving group.
-
Relative Rates of Reaction: The rate of a nucleophilic substitution or elimination reaction is directly influenced by the facility with which the leaving group departs. Comparing the solvolysis rates of alkyl sulfonates under identical conditions provides a direct measure of their relative leaving group ability.
Generally, electron-withdrawing substituents on the sulfonate group increase the stability of the departing anion through inductive and/or resonance effects, leading to a stronger conjugate acid and a better leaving group.
Quantitative Comparison of Sulfonate Leaving Groups
The leaving group abilities of common sulfonate esters are well-documented. The data presented in the table below summarizes their relative performance.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Solvolysis Rate (krel) |
| Trifluoromethanesulfonate | Triflate, -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -14 | ~10⁸ |
| p-Toluenesulfonate | Tosylate, -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8 | ~1 |
| Methanesulfonate | Mesylate, -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | -1.9 | 0.6 |
| Phenoxybenzenesulfonate | -OPs | p-C₆H₅OC₆H₄SO₃⁻ | p-Phenoxybenzenesulfonic Acid | ~ -2.5 (Estimated) | ~ 1.5-2.0 (Estimated) |
| Benzenesulfonate | Besylate, -OBs | C₆H₅SO₃⁻ | Benzenesulfonic Acid | -2.8 | ~1 |
Note: The relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent system. The values for phenoxybenzenesulfonate are estimated based on electronic effects.
Analysis of Phenoxybenzenesulfonate as a Leaving Group
Direct experimental data for the leaving group ability of phenoxybenzenesulfonate is not as readily available as for more common sulfonates. However, we can make a well-reasoned estimation based on the electronic properties of the phenoxy substituent.
The phenoxy group at the para position of the benzenesulfonate ring acts as an electron-withdrawing group through its inductive effect (-I) due to the electronegativity of the oxygen atom. It also exhibits an electron-donating resonance effect (+R). In the case of substituted benzenesulfonic acids, the inductive effect tends to dominate in influencing the acidity of the sulfonic acid.
Compared to the methyl group in tosylate, which is weakly electron-donating, the phenoxy group is expected to be more electron-withdrawing overall. This increased electron-withdrawing character should lead to greater stabilization of the phenoxybenzenesulfonate anion compared to the tosylate anion. Consequently, phenoxybenzenesulfonic acid is predicted to be a slightly stronger acid than p-toluenesulfonic acid, with an estimated pKa around -2.5. This suggests that phenoxybenzenesulfonate is likely a slightly better leaving group than tosylate .
Experimental Protocol for Determining Relative Leaving Group Ability
To empirically determine and compare the leaving group ability of phenoxybenzenesulfonate with other sulfonates, a standardized kinetic study, such as a solvolysis reaction, can be performed.
Objective: To determine the relative rates of solvolysis of a series of secondary alkyl sulfonates (mesylate, tosylate, phenoxybenzenesulfonate, and triflate).
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Sulfonyl chlorides (methanesulfonyl chloride, p-toluenesulfonyl chloride, p-phenoxybenzenesulfonyl chloride)
-
Triflic anhydride
-
Pyridine or other suitable non-nucleophilic base
-
Solvent for solvolysis (e.g., 80% ethanol/20% water)
-
Standard non-nucleophilic buffer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Thermostated reaction vessel
Procedure:
-
Synthesis of Alkyl Sulfonates:
-
Synthesize the 2-octyl mesylate, tosylate, and phenoxybenzenesulfonate by reacting 2-octanol with the corresponding sulfonyl chloride in the presence of pyridine.
-
Synthesize 2-octyl triflate by reacting 2-octanol with triflic anhydride in the presence of pyridine.
-
Purify each sulfonate ester by chromatography to ensure high purity.
-
-
Kinetic Runs:
-
Prepare a solution of each 2-octyl sulfonate of a known concentration (e.g., 0.01 M) in the chosen solvolysis solvent (e.g., 80% ethanol/20% water) containing a non-nucleophilic buffer to maintain a constant pH.
-
Maintain the reaction solutions at a constant temperature (e.g., 25.0 °C) in a thermostated water bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling and dilution with a suitable solvent).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product.
-
Plot the natural logarithm of the concentration of the alkyl sulfonate versus time for each leaving group.
-
-
Data Interpretation:
-
The slope of the resulting linear plot for each reaction will be the negative of the first-order rate constant (k).
-
Calculate the relative rates by dividing the rate constant for each sulfonate by the rate constant for a reference sulfonate (e.g., tosylate).
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between anion stability and leaving group ability.
Caption: Workflow for experimental determination of leaving group ability.
Conclusion
While triflate remains the superior leaving group due to the powerful inductive effect of the fluorine atoms, the choice of a sulfonate leaving group often involves a balance of reactivity, cost, and stability. Both tosylate and mesylate are excellent and widely used leaving groups. Based on the analysis of electronic effects, phenoxybenzenesulfonate is predicted to be a slightly more reactive leaving group than tosylate , offering a potentially valuable alternative for researchers in organic synthesis and drug development. The provided experimental protocol offers a robust framework for the empirical validation of this prediction and for the quantitative comparison of a wide range of sulfonate leaving groups.
assessing the biological activity of 4-phenoxybenzenesulfonyl chloride derivatives
A Comparative Guide to the Biological Activity of 4-Phenoxybenzenesulfonyl Chloride Derivatives
This guide provides a comparative analysis of the biological activities of novel chemical compounds derived from this compound. This scaffold is a key building block in medicinal chemistry for creating libraries of potential drug candidates by reacting it with primary or secondary amines to yield sulfonamides.[1] The focus of this guide is on their anticancer and antimicrobial properties, supported by experimental data from recent studies.
Anticancer Activity: Matrix Metalloproteinase (MMP) Inhibition
A significant area of research for this compound derivatives is in the development of anticancer agents that target matrix metalloproteinases (MMPs).[2] MMPs, particularly MMP-2 and MMP-9, are enzymes that play a crucial role in cancer cell invasion and metastasis by degrading the extracellular matrix.[2][3] Inhibiting these enzymes is a key strategy in cancer therapy.[3]
A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects.[2] The core structure involves coupling the this compound with a pyrrolidine ring, a common scaffold in biologically active compounds.[1]
Comparative Inhibitory Activity
The inhibitory activities of several synthesized derivatives against MMP-2 and MMP-9 were determined. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), are summarized below. A lower IC₅₀ value indicates greater potency.
| Compound ID | R Group | IC₅₀ for MMP-2 (μM) | IC₅₀ for MMP-9 (μM) |
| 4a | H | 0.051 ± 0.003 | 0.023 ± 0.002 |
| 4e | 4-F | 0.026 ± 0.002 | 0.011 ± 0.001 |
| 4i | 4-OCH₃ | 0.042 ± 0.003 | 0.019 ± 0.001 |
| Control | Caffeic Acid | 0.43 ± 0.03 | 0.21 ± 0.02 |
| (Data sourced from a study on 4-phenoxybenzenesulfonyl pyrrolidine derivatives[2]) |
Analysis: The results indicate that derivatives 4a , 4e , and 4i display potent inhibitory activity in the nanomolar range against both MMP-2 and MMP-9.[2] Compound 4e , featuring a fluorine substituent, was the most potent inhibitor for both enzymes.[2] These compounds were significantly more effective than the control, Caffeic Acid. While these derivatives showed only mild to moderate direct inhibition of cancer cell proliferation, they were found to significantly suppress cancer cell migration and invasion at low concentrations.[2] Furthermore, compound 4e was shown to suppress the pulmonary metastasis of H22 cells in mice, highlighting its potential as a promising candidate for further development.[2]
Mechanism of Action: MMP Inhibition in Cancer Metastasis
The diagram below illustrates the proposed mechanism by which these derivatives inhibit cancer metastasis. By blocking MMPs, the compounds prevent the degradation of the basement membrane, a key step in tumor cell invasion and the formation of new blood vessels (angiogenesis) that feed the tumor.
Mechanism of MMP Inhibition.
Antimicrobial Activity
Derivatives of sulfonyl compounds are also screened for their antimicrobial properties against a range of pathogenic bacteria and fungi.[4][5] The general structure is often modified to enhance potency and spectrum of activity.
Comparative Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values for representative sulfonyl derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |
| Derivative A | >100 µg/mL | >100 µg/mL | 50 µg/mL |
| Derivative B | >100 µg/mL | >100 µg/mL | 25 µg/mL |
| Ciprofloxacin | <10 µg/mL | <10 µg/mL | N/A |
| Itraconazole | N/A | N/A | <10 µg/mL |
| (Data is representative of findings for novel sulfonyl phenoxides[5]) |
Analysis: In this representative study, the synthesized sulfonyl phenoxides demonstrated weak activity against the tested Gram-positive and Gram-negative bacteria.[5] However, moderate antifungal activity was observed against C. albicans, with Derivative B showing better efficacy.[5] This suggests that the 4-phenoxybenzenesulfonyl scaffold may be more promising for developing antifungal rather than antibacterial agents, although further structural modifications are needed to achieve the potency of standard drugs like Itraconazole.[5]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of biological activity.
General Experimental Workflow
The overall process from compound design to biological evaluation follows a structured workflow.
Drug Discovery and Evaluation Workflow.
MMP Inhibition Assay Protocol
This assay quantifies the inhibitory effect of the compounds on MMP activity.
-
Enzyme Activation: Recombinant human MMP-2 and MMP-9 are activated with APMA (4-aminophenylmercuric acetate).
-
Incubation: The activated enzyme is incubated with various concentrations of the test compound (or a control) in an assay buffer for a specified time at 37°C.
-
Substrate Addition: A fluorescent substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to the mixture.
-
Fluorescence Measurement: The enzyme reaction is monitored by measuring the increase in fluorescence over time using a fluorescence spectrophotometer. The cleavage of the substrate by MMP separates the fluorophore and quencher, resulting in increased fluorescence.
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Agar Dilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.[5]
-
Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Media Preparation: A series of agar plates are prepared, each containing a different concentration of the test compound. This is done by adding the compound to molten agar before it solidifies.[5]
-
Inoculation: Standardized suspensions of the test microorganisms (e.g., S. aureus, E. coli) are prepared and spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18–24 hours).[5]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate. Standard antibiotics are used as positive controls.[5]
References
- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
Spectroscopic Analysis of 4-Phenoxybenzenesulfonyl Chloride and its Alternatives: A Comparative Guide
In the landscape of drug discovery and development, the precise characterization of chemical intermediates is paramount. 4-Phenoxybenzenesulfonyl chloride is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity, therefore, directly impact the quality and efficacy of the final pharmaceutical products. This guide provides a comparative spectroscopic analysis of this compound and two common alternatives, 4-methoxybenzenesulfonyl chloride and 4-toluenesulfonyl chloride, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. This data is essential for the identification and purity assessment of these compounds in a research and development setting.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (Benzenesulfonyl) | Aromatic Protons (Phenoxy/Methoxy/Methyl) | Other |
| This compound (Predicted) | ~7.9 (d, 2H), ~7.2 (d, 2H) | ~7.4 (t, 2H), ~7.2 (t, 1H), ~7.0 (d, 2H) | - |
| 4-Methoxybenzenesulfonyl Chloride | 7.85 (d, 2H) | 7.02 (d, 2H) | 3.89 (s, 3H, OCH₃) |
| 4-Toluenesulfonyl Chloride | 7.78 (d, 2H) | 7.37 (d, 2H) | 2.45 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Benzenesulfonyl Carbons | Phenoxy/Methoxy/Methyl Carbons |
| This compound (Predicted) | ~160 (C-O), ~145 (C-S), ~130 (CH), ~120 (CH) | ~155 (C-O), ~130 (CH), ~125 (CH), ~120 (CH) |
| 4-Methoxybenzenesulfonyl Chloride | 164.6, 134.7, 130.1, 114.7 | 56.0 (OCH₃) |
| 4-Toluenesulfonyl Chloride | 145.2, 139.8, 130.0, 127.8 | 21.7 (CH₃) |
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | C-O Stretch | Other Key Bands |
| This compound | ~1370 | ~1180 | ~1240 | Aromatic C-H stretches (~3100-3000) |
| 4-Methoxybenzenesulfonyl Chloride | 1375 | 1168 | 1265 | Aromatic C-H stretches (~3100-3000) |
| 4-Toluenesulfonyl Chloride | 1367 | 1177 | - | Aromatic C-H stretches (~3100-3000), CH₃ bend (~1450) |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (MW: 268.72) | 268 | [M-Cl]⁺ (233), [M-SO₂Cl]⁺ (169), [C₆H₅O]⁺ (93), [C₆H₅]⁺ (77) |
| 4-Methoxybenzenesulfonyl Chloride (MW: 206.65) | 206 | [M-Cl]⁺ (171), [M-SO₂Cl]⁺ (107), [CH₃]⁺ (15) |
| 4-Toluenesulfonyl Chloride (MW: 190.65) | 190 | [M-Cl]⁺ (155), [M-SO₂Cl]⁺ (91), [C₇H₇]⁺ (91) |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility and accuracy of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol). Further dilute the solution to a final concentration of 1-10 µg/mL.
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of sulfonyl chloride products.
Caption: General workflow for the spectroscopic analysis of sulfonyl chlorides.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the comprehensive analysis of this compound and its alternatives. The data presented in this guide highlights the characteristic spectral features of each compound, enabling their unambiguous identification and differentiation. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data, which is critical for quality control and regulatory compliance in the pharmaceutical industry.
A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides: Predicting the Reactivity of 4-Phenoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various substituted benzenesulfonyl chlorides, offering insights into the reactivity of 4-phenoxybenzenesulfonyl chloride. By examining experimental data from studies on analogous compounds, we can predict the kinetic behavior of this important, yet less studied, sulfonyl chloride. This information is crucial for optimizing reaction conditions and understanding reaction mechanisms in synthetic and medicinal chemistry.
Comparison of Reaction Kinetics
The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, leading to faster nucleophilic attack, while electron-donating groups have the opposite effect.[1] The following tables summarize key kinetic data from studies on the solvolysis and isotopic exchange reactions of various substituted benzenesulfonyl chlorides.
Table 1: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (4-X) | Rate Constant (k) x 104 s-1 |
| MeO | 23.89 |
| Me | 13.57 |
| H | 11.04 |
| Br | 7.447 |
| NO2 | 9.373 |
Data sourced from Robertson, R. E., & Laughton, P. M. (1957). The Hydrolysis of the Sulfonyl Chlorides in Water. Canadian Journal of Chemistry, 35(11), 1319-1330.[2]
Table 2: Second-Order Rate Constants and Activation Parameters for the Isotopic Chloride Exchange Reaction of Substituted Benzenesulfonyl Chlorides in Acetonitrile at 25°C
| Substituent | Rate Constant (k25) x 105 M-1s-1 | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4-Me2N | 0.8 | 18.2 ± 0.9 | -18.2 ± 3.0 |
| 4-MeO | 2.5 | 17.8 ± 0.3 | -17.9 ± 1.1 |
| 4-Me | 4.9 | 16.9 ± 0.3 | -19.9 ± 1.1 |
| H | 9.6 | 16.4 ± 0.3 | -20.3 ± 1.1 |
| 4-Cl | 20.3 | 15.5 ± 0.3 | -21.5 ± 1.0 |
| 4-Br | 22.1 | 15.3 ± 0.2 | -21.9 ± 0.8 |
| 3-CF3 | 86.4 | 14.1 ± 0.2 | -22.3 ± 0.8 |
| 4-NO2 | 179.0 | 13.4 ± 0.2 | -22.4 ± 0.6 |
Data sourced from Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.[3][4]
The phenoxy group at the para position is known to be electron-donating through resonance and electron-withdrawing through induction. Its net effect is generally considered to be weakly electron-donating or comparable to hydrogen. Based on the trends observed in the tables above, it is predicted that the reaction rate of this compound would be similar to or slightly slower than that of unsubstituted benzenesulfonyl chloride. For instance, in the isotopic chloride exchange reaction, the rate constant would likely fall in the range of 5-10 x 10-5 M-1s-1 at 25°C in acetonitrile.
Experimental Protocols
The kinetic data presented in this guide were obtained through established experimental methodologies. Below are detailed protocols for two common methods used to study the kinetics of sulfonyl chloride reactions.
Conductimetric Method for Solvolysis Reactions
This method is suitable for following the rate of hydrolysis of sulfonyl chlorides, as the reaction produces four ions for each molecule of sulfonyl chloride reacted, leading to a measurable change in conductivity.[2]
Procedure:
-
Solution Preparation: Prepare a solution of the sulfonyl chloride in a suitable solvent (e.g., acetone). Prepare a separate solution of the backing electrolyte in the reaction solvent (e.g., water).
-
Reaction Initiation: To avoid supersaturation, a dilution technique is employed. A small amount of the sulfonyl chloride is intimately mixed with a large excess of dried Kieselguhr. A suitable amount of this mixture is then added to a flask containing the backing electrolyte at the desired reaction temperature and shaken vigorously.
-
Measurement: The solution is pressure-filtered through a glass-sinter into pre-thermostated conductivity cells. The change in conductance of the solution over time is monitored using a conductivity bridge.
-
Data Analysis: The first-order rate constants are calculated from the change in conductance over time.
Isotopic Chloride-Chloride Exchange Reaction
This method allows for the direct measurement of the rate of nucleophilic substitution at the sulfur atom by using a radiolabeled chloride ion.[3][4]
Procedure:
-
Materials: The arenesulfonyl chloride and a radiolabeled chloride source, such as tetraethylammonium chloride ([36Cl]Et4NCl), are required. The reaction is typically carried out in an aprotic solvent like acetonitrile.
-
Reaction Setup: A solution of the arenesulfonyl chloride and a solution of [36Cl]Et4NCl in acetonitrile are prepared and thermostated at the desired temperature.
-
Reaction Initiation and Sampling: The reaction is initiated by mixing the two solutions. At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Separation: The reaction in the aliquot is quenched. The unreacted [36Cl]Et4NCl is separated from the arenesulfonyl chloride containing the incorporated 36Cl.
-
Analysis: The amount of radioactivity in the arenesulfonyl chloride fraction is measured using a liquid scintillation counter.
-
Data Analysis: The second-order rate constants are calculated from the rate of incorporation of the radiolabel into the sulfonyl chloride over time.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for a kinetic study of a sulfonyl chloride reaction using a titrimetric method, which is another common approach for monitoring the progress of solvolysis reactions that produce acid.[5]
Caption: Experimental workflow for a kinetic study of sulfonyl chloride solvolysis.
This guide provides a framework for understanding and predicting the kinetic behavior of this compound based on comparative data from analogous compounds. The provided experimental protocols and workflow diagram offer practical guidance for researchers designing their own kinetic studies in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of 4-Phenoxybenzenesulfonyl Chloride in High-Throughput Screening
For researchers, scientists, and drug development professionals, high-throughput screening (HTS) is a cornerstone of modern drug discovery. The selection of appropriate chemical matter for screening is critical to the success of any HTS campaign. This guide provides an in-depth evaluation of 4-phenoxybenzenesulfonyl chloride, a reactive sulfonylating agent, in the context of HTS. We will objectively compare its performance with common alternatives, namely p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and provide supporting data and detailed experimental protocols.
Introduction to this compound and its Role in HTS
This compound is a versatile chemical reagent widely used in organic synthesis, particularly in the construction of sulfonamide libraries for drug discovery.[1][2] Its utility stems from the highly reactive sulfonyl chloride moiety, which readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides.[1] This reactivity has led to its use as a building block in the synthesis of compounds targeting a variety of biological targets, including matrix metalloproteinases (MMPs).[3]
However, when considered as a compound to be evaluated within a high-throughput screen, its reactive nature presents significant challenges. Sulfonyl chlorides are electrophilic and can act as covalent inhibitors, forming irreversible bonds with nucleophilic residues on target proteins, most commonly cysteine. This reactivity can also lead to non-specific interactions with various biological macromolecules, a phenomenon known as Pan-Assay Interference Compounds (PAINS). Such non-specific activity is a major source of false positives in HTS campaigns.
Comparison with Alternatives: A Focus on Reactivity and Assay Interference
The primary consideration when evaluating reactive compounds like this compound in HTS is their potential for non-specific covalent modification of proteins. A direct comparison of HTS performance metrics like IC50 values is often misleading without considering the underlying mechanism of action. Therefore, we will compare these compounds based on their chemical reactivity, a key predictor of their behavior in biological assays.
Table 1: Comparison of this compound and its Alternatives
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) |
| Primary Use in Drug Discovery | Building block for sulfonamide synthesis | Activating group for alcohols, protecting group | Fluorescent labeling of amines and thiols |
| Reactivity towards Nucleophiles | High | High | Moderate to High |
| Potential for PAINS | High (covalent modifier) | High (covalent modifier) | High (covalent modifier, fluorescent interference) |
| Mechanism of Assay Interference | Covalent modification of proteins (e.g., cysteine, lysine) | Covalent modification of proteins (e.g., cysteine, lysine) | Covalent modification of proteins, fluorescence quenching/enhancement, disulfide formation with thiols |
| Solubility in Aqueous Buffers | Low | Low | Low |
| Commercial Availability | Readily available | Readily available | Readily available |
Experimental Protocols for Screening Reactive Compounds
Given the challenges associated with screening reactive electrophiles, a standard HTS protocol must be modified to include rigorous counter-screens and controls to identify and eliminate false positives. Below is a detailed methodology for a representative biochemical assay designed to evaluate covalent inhibitors.
Experimental Protocol: High-Throughput Screening of Electrophilic Compounds Against a Cysteine Protease
1. Objective: To identify specific covalent inhibitors of a target cysteine protease from a library of electrophilic compounds, including this compound and its alternatives.
2. Materials and Reagents:
-
Target Cysteine Protease (e.g., Papain, Cathepsin B)
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT (pre-activated enzyme), 0.01% Triton X-100
-
Compound Library: this compound, tosyl chloride, dansyl chloride, and other test compounds dissolved in DMSO.
-
Positive Control: Known covalent inhibitor of the target protease (e.g., E-64).
-
Negative Control: DMSO.
-
Quenching Solution: 100 mM sodium acetate, pH 4.5.
-
384-well, black, flat-bottom microplates.
-
Fluorescence plate reader.
3. Primary HTS Assay Workflow:
Figure 1: High-Throughput Screening Workflow for Covalent Inhibitors.
4. Counter-Screens and Secondary Assays:
It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology or exhibit non-specific reactivity.
-
Assay for Thiol Reactivity (e.g., Ellman's Reagent Assay): To assess the general reactivity of hit compounds towards thiols.
-
Luciferase Counter-Screen: To identify compounds that inhibit the reporter enzyme in coupled assays.
-
Detergent-Containing Assay: To identify compounds that form aggregates.
-
Jump Dilution Assay: To confirm irreversible inhibition.
-
Mass Spectrometry: To confirm covalent modification of the target protein by the hit compound.
5. Data Analysis and Interpretation:
-
Z'-factor Calculation: The Z'-factor should be calculated for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
IC50 Determination: For confirmed hits, dose-response curves should be generated to determine the IC50 value.
-
Selectivity Profiling: Confirmed hits should be tested against other, unrelated proteins to assess their selectivity.
Visualizing the Challenge: The Promiscuous Nature of Reactive Compounds
The primary concern with screening compounds like this compound is their potential to react with numerous cellular nucleophiles, leading to off-target effects and assay interference. This can be visualized as a simplified signaling pathway where the intended and unintended interactions are highlighted.
Figure 2: Potential Interactions of a Reactive Compound in a Biological Assay.
Conclusion and Recommendations
The evaluation of this compound and similar reactive compounds in high-throughput screening requires a nuanced approach that goes beyond simple activity measurements. While these compounds can serve as valuable starting points for the development of covalent inhibitors, their inherent reactivity necessitates a rigorous screening cascade designed to identify and eliminate non-specific actors.
Key Recommendations for Researchers:
-
Prioritize Selectivity: When screening reactive compounds, the primary goal should be to identify those that exhibit selectivity for the target of interest.
-
Implement Rigorous Counter-Screens: A comprehensive set of counter-screens is essential to filter out promiscuous compounds and assay artifacts.
-
Confirm Mechanism of Action: For any confirmed hits, it is crucial to confirm the covalent mechanism of action, for example, through mass spectrometry.
-
Consider Structure-Activity Relationships (SAR): For promising hits, SAR studies can help to optimize potency and selectivity while minimizing off-target reactivity.
By following these guidelines, researchers can effectively navigate the challenges of screening reactive compounds and increase the likelihood of identifying truly promising lead candidates for drug discovery.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-phenoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-phenoxybenzenesulfonyl chloride, a corrosive and water-reactive compound. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can cause respiratory irritation.[1][3] A critical hazard to note is its reactivity with water and moist air, which liberates toxic gas.[1][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause severe eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a chemical-resistant apron or lab coat, and closed-toe, chemical-resistant footwear.[6] | Prevents skin contact which can lead to severe burns.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] If dust is generated, a NIOSH/MSHA-approved respirator is required.[5] | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] | Provides an additional barrier against accidental spills or splashes. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from initial preparation to the quenching of the reaction.
-
Preparation and Engineering Controls :
-
Dispensing and Weighing :
-
Wear all required PPE before handling the reagent.
-
To prevent the generation of dust, carefully open the container.
-
Weigh the required amount of this compound in a tared, sealed container to minimize exposure to air and moisture.
-
-
Reaction Setup and Execution :
-
Slowly add the this compound to the reaction mixture to control the reaction rate and temperature.
-
Maintain an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.[2]
-
-
Post-Reaction Quenching :
-
Once the reaction is complete, cautiously quench the reaction mixture. This is a critical step to neutralize any unreacted sulfonyl chloride.
-
A common method is the slow addition of a suitable nucleophile, such as a primary or secondary amine, or a basic solution like sodium bicarbonate, while cooling the reaction vessel in an ice bath.
-
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
All materials contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Neutralization of Bulk/Unused Reagent :
-
Do not dispose of unreacted this compound directly.
-
Small amounts of excess reagent should be slowly and carefully added to a stirred, cooled solution of a suitable quenching agent (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate) in a fume hood. The resulting mixture should then be neutralized.
-
-
Final Disposal :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid / Emergency Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately take off all contaminated clothing.[1][4] Rinse skin with water/shower.[1][4] Call a physician immediately.[1][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] Call a poison center or doctor immediately.[1][4] |
| Ingestion | Rinse mouth.[1][4] DO NOT induce vomiting.[1][4] Seek immediate medical assistance.[1] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] Do not allow the spill to come into contact with water.[1][4] |
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
